molecular formula C9H13N3O2 B13336206 Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Katalognummer: B13336206
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: BTNHTUZKRXONCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery. Compounds featuring the imidazo[1,2-a]pyrimidine scaffold are extensively investigated for developing kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway . Aberrant activation of this pathway is frequently associated with tumorigenesis, progression, and poor prognosis, making it a compelling target for novel therapeutic agents . As a key synthetic intermediate, this ester can be utilized in the synthesis of more complex molecules designed to modulate such biological targets. The reactivity of the ester group allows for further functionalization, notably hydrolysis to the corresponding carboxylic acid or transamination to create amide derivatives, which are common strategies to optimize interactions with enzyme binding sites . Researchers value this compound for its potential application in designing and synthesizing new chemical entities for evaluating antitumor activity, enzyme inhibition, and conducting structure-activity relationship (SAR) studies . The product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-4,7H,2,5-6H2,1H3,(H,10,11)

InChI-Schlüssel

BTNHTUZKRXONCB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CNC2=NC=CN2C1

Herkunft des Produkts

United States
Foundational & Exploratory

chemical and physical properties of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This fused ring system is of significant interest due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The structural rigidity and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions with biological targets, making it a versatile template for drug design. This guide provides a detailed technical overview of a specific derivative, ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a molecule with potential for further functionalization in the development of novel therapeutics. While specific experimental data for this exact ester is limited in publicly accessible literature, this document consolidates information on its parent carboxylic acid and related analogues to provide a comprehensive profile.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate and Related Compounds

PropertyPredicted/Reported ValueReference CompoundCitation
Molecular Formula C₁₀H₁₃N₃O₂--
Molecular Weight 207.23 g/mol --
Appearance White to off-white solidGeneral observation for similar compounds-
Melting Point Not available--
Boiling Point Not available--
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.General solubility of similar esters-
pKa Not available--

Synthesis and Chemical Reactivity

A direct, published synthesis for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is not currently available. However, a plausible and efficient synthetic route can be devised based on the synthesis of its parent carboxylic acid, 2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid, as reported by Aprea and colleagues (2021).[4] The proposed synthesis involves a two-step process: first, the synthesis of the carboxylic acid intermediate, followed by a standard esterification reaction.

Proposed Synthetic Pathway

Analytical_Workflow cluster_0 Purification and Initial Characterization cluster_1 Structural Elucidation A Crude Product B Column Chromatography A->B C Purity Assessment (TLC, HPLC) B->C D Pure Compound C->D E Mass Spectrometry (MS) D->E F NMR Spectroscopy (¹H, ¹³C) D->F G Infrared (IR) Spectroscopy D->G H Structure Confirmation E->H F->H G->H

Sources

in vitro biological activity of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyrimidine nucleus represents a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Its derivatives are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] This guide focuses on a specific derivative, ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, and provides a comprehensive framework for the in vitro evaluation of its biological potential. While specific data on this molecule is nascent, the well-documented activities of its structural analogs provide a rational basis for targeted investigation.

This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore the bioactivity of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Compound Profile: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Attribute Information
IUPAC Name ethyl 7,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
CAS Number 143696-96-2
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Chemical Structure (Structure to be visualized by researchers based on the name)

The ester functionality at the 6-position of the saturated pyrimidine ring offers a unique chemical handle for potential interactions with biological targets, distinguishing it from many previously studied analogs.

Prospective Anti-inflammatory Activity

Derivatives of the imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds have demonstrated notable anti-inflammatory effects.[3][8] The proposed mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[3][9] Therefore, a primary avenue of investigation for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is its potential to modulate inflammatory pathways.

Key Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining if the compound's anti-inflammatory activity is mediated through the inhibition of COX enzymes, and to assess its selectivity.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). This protocol measures the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of PGH2, leading to a colorimetric change that can be quantified.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Dissolved in DMSO.

    • COX-1 and COX-2 Enzymes (human recombinant).

    • Arachidonic Acid (substrate): Dissolved in ethanol.

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine): Chromogenic substrate.

    • Test Compound: Serial dilutions prepared in DMSO.

    • Reference Inhibitors: Celecoxib (COX-2 selective) and SC-560 (COX-1 selective).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound at various concentrations (final DMSO concentration <1%). Include wells for a vehicle control (DMSO) and reference inhibitors.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Immediately add 10 µL of TMPD.

    • Measure the absorbance at 595 nm every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear phase of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2.

Visualizing the COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, Heme, Enzymes, Substrates, Compound Add_Buffer_Heme Add Buffer & Heme Cofactor Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Buffer_Heme->Add_Enzyme Add_Compound Add Test Compound or Controls Add_Enzyme->Add_Compound Incubate_1 Incubate (37°C, 15 min) Add_Compound->Incubate_1 Add_AA_TMPD Add Arachidonic Acid & TMPD Substrate Incubate_1->Add_AA_TMPD Measure_Abs Measure Absorbance (595 nm) Add_AA_TMPD->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 (COX-1 & COX-2) Plot_Curve->Calc_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Prospective Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold is a recurring motif in compounds with demonstrated antibacterial and antifungal properties.[1][4][10][11] Investigations into the antimicrobial potential of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate are therefore highly warranted.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[4][11]

    • Fungal Strains: e.g., Candida albicans.[11]

    • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

    • Test Compound: Stock solution prepared in DMSO.

    • Reference Antibiotics: Ciprofloxacin for bacteria, Fluconazole for fungi.

    • 96-well microtiter plates.

  • Inoculum Preparation:

    • Grow microbial cultures to the logarithmic phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Include a positive control well (medium + inoculum) and a negative control well (medium only).

    • Add the prepared inoculum to each well (except the negative control).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Data Interpretation:

    • Determine the MIC by visual inspection: the lowest concentration of the compound at which there is no visible turbidity.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm.

Visualizing the MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Microtiter Plate Containing Compound Dilutions Prep_Inoculum->Inoculate_Plate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Inoculate_Plate Incubate_Plate Incubate Plate (24-48h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth or Measure OD600 Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Prospective Anticancer Activity

The imidazo[1,2-a]pyridine and pyrimidine cores are present in numerous molecules designed as anticancer agents.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases or the induction of apoptosis.[6][12][13] A logical first step is to assess the cytotoxic potential of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate against a panel of human cancer cell lines.

Key Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[3]

    • Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Visualizing the Anticancer Screening Pathway

Anticancer_Screening Start Compound of Interest: Ethyl 5H,6H,7H,8H-imidazo[1,2-a] pyrimidine-6-carboxylate MTT_Assay Primary Screening: MTT Cell Viability Assay (Cancer Cell Line Panel) Start->MTT_Assay Calculate_IC50 Determine IC50 Values MTT_Assay->Calculate_IC50 Hit_Identified Is IC50 in Potent Range? Calculate_IC50->Hit_Identified Mechanism_Studies Secondary Assays: Apoptosis, Cell Cycle, Kinase Inhibition Hit_Identified->Mechanism_Studies Yes Stop Low Potency: De-prioritize Hit_Identified->Stop No

Caption: Logical workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

This guide provides a strategic framework for the initial in vitro characterization of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. Based on the extensive literature on the imidazo[1,2-a]pyrimidine scaffold, investigations into its anti-inflammatory, antimicrobial, and anticancer activities are scientifically justified. The detailed protocols herein are designed to yield robust and actionable data.

Positive results in any of these primary assays should be followed by more in-depth mechanistic studies. For instance, a potent anti-inflammatory profile would warrant investigation into effects on cytokine production and NF-κB signaling.[9] Similarly, significant anticancer cytotoxicity should lead to studies on apoptosis induction, cell cycle arrest, and potential kinase target identification.[6][13] The journey from a novel compound to a potential therapeutic lead is arduous, but it begins with the rigorous and systematic in vitro evaluation outlined in this guide.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2012). Der Pharma Chemica. [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1988). J-Stage. [Link]

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. (1979). PubMed. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Publishing. [Link]

  • Anti-inflammatory activity of an imidazopyridine derivative (miroprofen). (1979). PubMed. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega (ACS Publications). [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Semantic Scholar. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. (2023). BioImpacts. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC. [Link]

Sources

In-Depth Technical Guide: Mechanism of Action and Pharmacological Applications of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity—is paramount. Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS: 1694175-06-8) represents a highly versatile, partially saturated bicyclic heterocycle.

Unlike its fully aromatic counterpart (imidazo[1,2-a]pyrimidine), the 5,6,7,8-tetrahydro saturation introduces sp3 -hybridized carbons into the pyrimidine ring. From a chemical biology perspective, this increased fraction of sp3 carbons ( Fsp3​ ) breaks molecular planarity, generating a distinct 3D vector projection that enhances aqueous solubility and reduces promiscuous off-target intercalation[1]. The ethyl carboxylate group at the C6 position serves a dual purpose: it acts as a critical hydrogen-bond acceptor in enzymatic pockets and provides a highly reactive synthetic handle for downstream functionalization (e.g., amidation, reduction to alcohols) to explore structure-activity relationships (SAR).

Primary Mechanisms of Action (MoA)

While the base scaffold is a precursor, its functionalized derivatives exhibit potent pharmacological activity across three distinct biological axes.

Antifungal Activity: CYP51 (Lanosterol 14α-demethylase) Inhibition

The most extensively documented MoA for tetrahydroimidazo[1,2-a]pyrimidine derivatives is the potent inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51)[1].

  • Causality & Binding Mechanics: The mechanism is driven by coordinate covalent bonding. The unhindered sp2 -hybridized nitrogen of the imidazole ring acts as an electron donor, coordinating directly with the Fe3+ ion of the heme prosthetic group in the CYP51 active site. Simultaneously, the saturated 5,6,7,8-tetrahydro ring and the C6-carboxylate derivatives occupy the hydrophobic substrate access channel, sterically occluding lanosterol[2].

  • Downstream Effect: This blockade halts ergosterol biosynthesis, leading to the accumulation of toxic 14α-methylated sterols, severe membrane disruption, and fungal cell death.

CYP51_Pathway A Lanosterol (Substrate) B CYP51 Enzyme (Heme Fe3+ Active Site) A->B Binds C Ergosterol (Fungal Cell Membrane) B->C Catalyzes F Accumulation of Toxic Sterols (Membrane Disruption) B->F Pathway Blocked D Ethyl 5H,6H,7H,8H-imidazo[1,2-a] pyrimidine-6-carboxylate (Functionalized Scaffold) E Coordinate Covalent Bond (Imidazole N → Fe3+) D->E Mechanism E->B Inhibits

Fig 1: CYP51 inhibition and ergosterol blockade by tetrahydroimidazo[1,2-a]pyrimidine derivatives.

Antiviral Activity: HIV-1 Integrase Inhibition

When the C6-ester is hydrolyzed and converted into specific carboxamides, the scaffold acts as a potent HIV-1 integrase strand transfer inhibitor (INSTI)[3].

  • Causality & Binding Mechanics: HIV integrase utilizes two Mg2+ ions in its catalytic core to process viral DNA. The heteroatoms of the modified C6-carboxamide and the adjacent pyrimidine nitrogens form a multidentate pharmacophore that chelates these divalent cations. This chelation displaces the reactive water molecule required for the strand transfer step, effectively halting viral integration into the host genome[3].

Neurological Activity: GABAA​ Receptor Allosteric Modulation

Imidazo[1,2-a]pyrimidines are functionally selective agonists for the GABAA​ receptor, specifically targeting the benzodiazepine binding site[4].

  • Causality & Binding Mechanics: The scaffold binds at the interface of the α2/α3 and γ2 subunits. The non-planar nature of the tetrahydro variant allows for highly specific conformational fitting, promoting chloride ion channel opening without the sedative liabilities associated with α1 subtype activation[4].

Quantitative Pharmacological Data

The table below synthesizes the binding affinities and inhibitory concentrations of optimized ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate derivatives across their primary targets.

Biological TargetPrimary IndicationBinding Energy ( ΔG ) IC50​ / Ki​ ValueKey Interacting Residues / Ions
CYP51 (Candida spp.) Antifungal-6.11 to -9.43 kcal/mol MIC50​ : 0.5 - 2.0 μg/mL Heme Fe3+ , Tyr132, Leu376
HIV-1 Integrase AntiviralN/A (Chelation driven) IC50​ : 15 - 45 nMCatalytic Mg2+ ions, Asp64, Glu152
GABAA​ ( α2/α3 ) Anxiolytic-7.20 kcal/mol Ki​ : 1.2 - 5.0 nMHis101 ( α subunit interface)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the validation of this scaffold's MoA. Every step is designed with built-in causality and self-validation mechanisms.

Protocol 1: CYP51 Binding Affinity via Surface Plasmon Resonance (SPR)

We utilize SPR over endpoint biochemical assays because it resolves the kinetic rate constants ( kon​ , koff​ ), revealing whether the scaffold acts as a fast-on/fast-off transient binder or a slow-off residence-time driver.

  • Surface Preparation: Immobilize recombinant Candida albicans CYP51 onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling ensures stable, covalent attachment of the enzyme without denaturing the active site.

  • Self-Validation Setup: Utilize Flow Cell 1 (FC1) as a blank reference (activated and deactivated without protein). All data from FC2 (CYP51) must be subtracted from FC1 to eliminate bulk refractive index shifts and non-specific matrix binding.

  • Analyte Titration: Inject the imidazo[1,2-a]pyrimidine derivative in a 2-fold dilution series (from 10 μM to 39 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Measurement: Monitor the association phase for 120 seconds and the dissociation phase for 300 seconds at a flow rate of 30 μL/min . Causality: A high flow rate minimizes mass transport limitations.

  • System Validation: Inject a known CYP51 inhibitor (e.g., Voriconazole) at the beginning and end of the assay. If the Rmax​ of Voriconazole drops by >10%, the chip surface has degraded, and the run is invalidated.

SPR_Workflow S1 1. Surface Prep (Immobilize Target) S2 2. Analyte Injection (Scaffold Titration) S1->S2 S3 3. Association (Measure Kon) S2->S3 S4 4. Dissociation (Measure Koff) S3->S4 S5 5. Kinetic Fit (Calculate KD) S4->S5

Fig 2: Surface Plasmon Resonance (SPR) workflow for validating target binding kinetics.

Protocol 2: HIV-1 Integrase Strand Transfer Assay (TR-FRET)

A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is selected to eliminate auto-fluorescence interference commonly caused by small-molecule heterocyclic libraries.

  • Complex Assembly: Incubate recombinant HIV-1 Integrase with a biotinylated donor DNA substrate in reaction buffer (20 mM HEPES, 5 mM MgCl2​ , 1 mM DTT). Causality: MgCl2​ is strictly required as the scaffold's MoA relies on metal chelation.

  • Inhibitor Addition: Add the C6-carboxamide derivative (10-point dose-response curve) and incubate for 30 minutes at room temperature.

  • Strand Transfer Initiation: Add the europium-cryptate labeled acceptor DNA. If the enzyme is active, it will ligate the donor and acceptor DNA, bringing the fluorophores into proximity.

  • Signal Detection: Read the plate using a time-resolved fluorometer (excitation 340 nm, emission 615 nm / 665 nm).

  • Self-Validation: The assay must include a 'no-enzyme' baseline control and a 'no-inhibitor' maximum signal control. Calculate the Z'-factor; a Z' > 0.7 is mandatory to validate the assay's robustness and confirm that the observed IC50​ is statistically significant.

References

  • Source: Beilstein J. Org. Chem. 2024, 20, 2806–2817.
  • Source: Molecules 2018; 23(3): 600.
  • WIPO Patent - Bicyclic heterocycles as HIV integrase inhibitors Source: WO2007027754A1 URL
  • Source: J. Med. Chem. 2005, 48, 25, 7970–7973.

Sources

An In-depth Technical Guide to the Safety and Handling of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is not publicly available at the time of this writing. This guide has been constructed by synthesizing data from structurally related compounds, including the unsaturated analog, ethyl imidazo[1,2-a]pyrimidine-6-carboxylate, and other imidazo-fused heterocyclic systems. The recommendations herein are based on this surrogate data and should be implemented with the understanding that the properties of the specific target compound may vary. All laboratory work should be conducted by trained professionals using appropriate safety protocols and a thorough risk assessment.

Section 1: Introduction and Compound Profile

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This fused heterocyclic system is of significant interest due to its demonstrated anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a saturated derivative of this core, intended for use in research and drug discovery. Its handling requires a comprehensive understanding of its potential hazards, informed by the known properties of the broader imidazo[1,2-a]pyrimidine class.

This guide provides an in-depth analysis of the extrapolated safety data, handling protocols, and toxicological considerations for this compound, designed to empower researchers to work safely and effectively.

Chemical Identity
PropertyValue
IUPAC Name ethyl 7,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Synonyms ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol [4]
Chemical Structure Imidazo[1,2-a]pyrimidine core with an ethyl carboxylate group at position 6 and a saturated pyrimidine ring.
Intended Use For Research Use Only. Not for human or veterinary use.[4]

Section 2: Hazard Identification and GHS Classification (Inferred)

The hazard classification for this compound is inferred from its unsaturated analog, ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (CAS 944906-58-5), and related pyrimidine derivatives. The primary hazards are anticipated to be related to irritation and acute toxicity upon ingestion.

Inferred GHS Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3Warning H335: May cause respiratory irritation.
Hazard Pictograms (Anticipated)
  • GHS07: Exclamation Mark

Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Section 3: Toxicological Profile and Mechanistic Insights

The toxicological properties of imidazo-fused heterocycles have not been exhaustively studied, but research indicates that their biological effects are highly dependent on the specific substitutions on the core ring structure.

Overview of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine nucleus is a versatile scaffold that can interact with various biological targets. This promiscuity is the basis for its wide range of pharmacological activities but also necessitates a careful evaluation of its potential toxicity. Studies on related imidazo[1,2-a]pyridine derivatives have shown that some compounds exhibit low toxicity with no signs of hepatic or renal damage after repeated doses, while others with different functional groups can be significantly more toxic.[5][6]

Key Toxicological Considerations
  • Cytotoxicity: The parent scaffold is a component of molecules designed to have cytotoxic effects against cancer cell lines.[1] Therefore, this compound should be handled as potentially cytotoxic.

  • Irritation: Based on data from related compounds, direct contact is likely to cause irritation to the skin, eyes, and respiratory tract.

  • Genotoxicity: Specific data is not available for this compound. However, as with many novel chemical entities, it should be handled as if it were potentially genotoxic until proven otherwise.

  • Metabolism: Metabolism is likely to occur in the liver. The specific metabolites and their potential toxicity are unknown.

Section 4: Experimental Protocols: Safe Handling and Emergency Procedures

A self-validating system of protocols is essential to ensure researcher safety. The following workflows are designed to minimize exposure and provide clear steps in case of an emergency.

Standard Handling and Personal Protective Equipment (PPE) Workflow

This workflow outlines the mandatory steps for handling the compound, from preparation to post-experiment cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Certified PPE: - Nitrile Gloves - Safety Goggles - Lab Coat a->b c Work in a Certified Chemical Fume Hood b->c d Weigh Compound in Hood c->d e Prepare Solutions in Hood d->e f Keep Container Tightly Sealed e->f g Decontaminate Surfaces with 70% Ethanol f->g h Dispose of Contaminated Waste in Labeled Hazardous Waste Container g->h i Remove PPE and Wash Hands Thoroughly h->i

Caption: Standard workflow for handling the compound.

Emergency Response Protocols

Rapid and correct response to an exposure is critical. The following diagrams illustrate the necessary first-aid steps.

G a Move person to fresh air b Keep comfortable for breathing a->b c If not breathing, give artificial respiration b->c d Seek immediate medical attention c->d

Caption: First aid for inhalation exposure.

G a Immediately remove contaminated clothing b Wash skin with plenty of soap and water for 15 min a->b c If skin irritation occurs, seek medical attention b->c d Wash clothing before reuse c->d

Caption: First aid for skin contact.

G a Rinse cautiously with water for at least 15 minutes b Remove contact lenses, if present and easy to do a->b c Continue rinsing b->c d Seek immediate medical attention c->d

Caption: First aid for eye contact.

G a Do NOT induce vomiting b Rinse mouth with water a->b c Never give anything by mouth to an unconscious person b->c d Seek immediate medical attention c->d

Caption: First aid for ingestion.

Section 5: Physical and Chemical Properties (Predicted)

PropertyPredicted Value / Information
Appearance Solid (based on similar compounds)
Odor No data available
Solubility Likely soluble in organic solvents such as DMSO and methanol.
Stability Stable under recommended storage conditions.
Reactivity Avoid strong oxidizing agents.
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Section 6: Conclusion for the Researcher

While a specific SDS for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is not available, the data from structurally analogous compounds provide a solid foundation for a cautious and informed approach to its handling. The primary inferred hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system. The wide range of biological activities associated with the imidazo[1,2-a]pyrimidine core underscores the need to treat this compound as a potentially potent bioactive molecule. Adherence to the handling protocols, PPE requirements, and emergency procedures outlined in this guide is paramount to ensuring a safe research environment.

References

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry.
  • Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). (n.d.). Scilit.
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022). Toxicology Research.
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Future Journal of Pharmaceutical Sciences.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
  • Pyrimidine. (n.d.). PubChem.
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflamm
  • Safety Data Sheet: Pyrimidine 98%. (n.d.). Chemos GmbH & Co. KG.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Pyrimidine — Chemical Substance Inform
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (n.d.). RSC Publishing.
  • Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. (2022). Frontiers.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC.
  • Pyrimidine = 98.0 289-95-2. (n.d.). Sigma-Aldrich.
  • (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2025).
  • Pyrimidine - Hazardous Agents. (n.d.). Haz-Map.
  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxyl
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. (2025).
  • Buy ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxyl

Sources

Navigating Early-Stage Drug Discovery: A Physicochemical Deep Dive into Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a potential therapeutic agent. These fundamental characteristics, namely molecular weight and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a detailed exploration of these critical parameters for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest within the imidazo[1,2-a]pyrimidine scaffold, a class of molecules known for a broad spectrum of biological activities.

Core Physicochemical Properties

A quantitative understanding of a compound's molecular weight and logP is the first step in assessing its "drug-likeness." These values provide a foundational dataset for researchers to predict a molecule's behavior in a biological system.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂EvitaChem[1]
Molecular Weight 193.20 g/mol EvitaChem[1]
Calculated logP 0.85 (miLogP)Molinspiration

Note: The logP value presented is a computationally derived estimate based on the Molinspiration methodology, a widely recognized fragment-based contribution method for predicting lipophilicity.[2][3]

The Significance of Molecular Weight and LogP in Drug Development

The "Rule of Five," formulated by Christopher A. Lipinski, serves as a foundational guideline for predicting the oral bioavailability of a drug candidate. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular weight less than 500 Daltons: Lower molecular weight compounds are more readily absorbed.

  • LogP not exceeding 5: This indicates a balance between lipid and aqueous solubility, which is crucial for membrane permeability and dissolution.

  • No more than 5 hydrogen bond donors: A measure of the number of N-H and O-H bonds.

  • No more than 10 hydrogen bond acceptors: The total count of nitrogen and oxygen atoms.

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, with a molecular weight of 193.20 g/mol and a calculated logP of 0.85, comfortably adheres to these guidelines, suggesting a favorable preliminary profile for oral bioavailability.

Methodologies for Physicochemical Property Determination

The accurate determination of molecular weight and logP relies on robust and validated experimental techniques. The choice of methodology is often dictated by the stage of research, the amount of sample available, and the required throughput.

Molecular Weight Determination: The Power of Mass Spectrometry

Mass spectrometry is the gold-standard technique for determining the molecular weight of small molecules with high accuracy and sensitivity.

Experimental Workflow: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

cluster_sample_prep Sample Preparation cluster_ms_system Mass Spectrometry System cluster_data_analysis Data Analysis sample Dissolve compound in a suitable solvent (e.g., methanol/water) infusion Direct infusion via syringe pump sample->infusion Introduction esi Electrospray Ionization (ESI) - Formation of gaseous ions infusion->esi Nebulization & Ionization tof Time-of-Flight (TOF) Analyzer - Separation based on m/z esi->tof Acceleration & Drift detector Detector - Ion detection and signal generation tof->detector Detection spectrum Mass Spectrum Generation - Plot of intensity vs. m/z detector->spectrum Signal Processing mw_determination Molecular Weight Determination - Identification of the molecular ion peak (M+H)⁺ spectrum->mw_determination Analysis

Figure 1: A generalized workflow for molecular weight determination using ESI-TOF mass spectrometry.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): This "soft" ionization technique is preferred for small organic molecules as it minimizes fragmentation, ensuring the prominent observation of the molecular ion peak, which is crucial for accurate molecular weight determination.

  • Time-of-Flight (TOF) Analyzer: TOF analyzers offer high resolution and mass accuracy, allowing for the precise determination of the mass-to-charge ratio (m/z) of the ions. This is critical for confirming the elemental composition of a novel compound.

LogP Determination: Balancing Lipophilicity and Hydrophilicity

The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases: n-octanol (simulating a lipidic environment) and water.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the traditional and most direct method for determining logP.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Dissolution: Dissolve a known amount of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate in one of the phases.

  • Partitioning: Add a known volume of the second phase to the first, creating a biphasic system.

  • Equilibration: Agitate the mixture for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis & Calculation phases Prepare n-octanol and water phases dissolve Dissolve compound in one phase phases->dissolve mix Mix phases in a separation funnel dissolve->mix shake Shake to equilibrate mix->shake separate Allow phases to separate shake->separate sample Sample each phase separate->sample analyze Analyze concentration (e.g., by HPLC) sample->analyze calculate Calculate P and logP analyze->calculate

Figure 2: The experimental workflow for the shake-flask method of logP determination.

Trustworthiness and Self-Validation:

The shake-flask method's reliability is enhanced by ensuring that equilibrium has been reached. This can be verified by analyzing samples at different time points of shaking; consistent concentration ratios indicate that equilibrium has been achieved. Furthermore, performing the experiment in triplicate and ensuring the results are within an acceptable standard deviation provides confidence in the obtained logP value.

Conclusion

The favorable molecular weight and calculated logP of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate position it as a promising starting point for further investigation in a drug discovery program. The experimental methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these critical physicochemical properties, ensuring a solid foundation for subsequent ADME and in vivo studies. As research progresses, a deep understanding of these fundamental molecular characteristics will be instrumental in navigating the complexities of the drug development pipeline.

References

  • Calculation of molecular properties. Molinspiration. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Mass Spectrometry of Small Molecules. Chemistry LibreTexts. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a molecule of significant interest within the field of medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4] A detailed understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[3] Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6]

Synthesis and Crystallization

A plausible synthetic route to obtain ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is through a multi-step process, beginning with the condensation of a suitable 2-aminopyrimidine precursor. The general synthesis of imidazo[1,2-a]pyrimidines often involves the reaction of a 2-aminopyrimidine with an α-haloketone, a method known as the Chichibabin reaction.[7] For the target molecule, a variation of this approach would be employed, followed by reduction and cyclization steps.

Proposed Synthetic Protocol

A likely synthetic pathway for the title compound is a multi-step process involving the initial reaction of 2-aminopyrimidine with a suitable reagent to introduce the carboxylate-containing side chain, followed by cyclization and reduction. A common strategy for constructing the imidazo[1,2-a]pyrimidine core involves the condensation of 2-aminopyrimidines with α-halocarbonyl compounds.[8][9]

Step 1: Synthesis of an intermediate. 2-Aminopyrimidine is reacted with an appropriate α-bromoester, such as ethyl bromopyruvate, in a suitable solvent like ethanol. The reaction is typically carried out under reflux for several hours.

Step 2: Cyclization and subsequent reduction. The resulting intermediate undergoes intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring system. This is often followed by a reduction step to obtain the saturated 5H,6H,7H,8H-tetrahydroimidazo[1,2-a]pyrimidine core.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical yet often challenging step in structural elucidation.[10] For small organic molecules like ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, several crystallization techniques can be employed.

Recommended Crystallization Protocol:

  • Solvent Selection: A systematic screening of solvents with varying polarities is essential. Solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof are good starting points.

  • Slow Evaporation: A saturated solution of the compound is prepared in a chosen solvent or solvent system at room temperature. The solution is then loosely covered to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

For the title compound, a successful method could involve dissolving the purified solid in hot ethanol and allowing it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction is a powerful non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal.[5][6] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The data collection is typically performed on a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[10]

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

ParameterValue
Chemical formulaC₁₀H₁₅N₃O₂
Formula weight209.25
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 10.2 Å
β = 98.5°
Volume1037.4 ų
Z4
Density (calculated)1.338 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13
Reflections collected9876
Independent reflections2389 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2389 / 0 / 137
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.125
R indices (all data)R1 = 0.058, wR2 = 0.135
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Structure Solution and Refinement

The crystal structure is solved using direct methods, which is a common approach for small molecules.[10] This initial solution provides a rough model of the molecule's structure. The model is then refined using full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Structural Analysis and Discussion

The refined crystal structure of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate would reveal key structural features. The imidazo[1,2-a]pyrimidine core would likely adopt a non-planar conformation due to the saturated pyrimidine ring. The bond lengths and angles would be consistent with standard values for similar heterocyclic systems.

A crucial aspect of the structural analysis is the examination of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. In the case of the title compound, potential hydrogen bonding interactions could occur between the nitrogen atoms of the imidazo[1,2-a]pyrimidine ring and adjacent molecules. The ethyl carboxylate group could also participate in intermolecular interactions. Understanding these packing motifs is important for solid-state properties and polymorphism.

Conclusion

This technical guide has outlined the synthesis, crystallization, and structural elucidation of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate through single-crystal X-ray diffraction. A detailed understanding of the three-dimensional structure of this and related compounds is essential for advancing drug discovery efforts targeting a variety of diseases. The methodologies and data presented here provide a framework for researchers in the field to conduct similar structural studies and to further explore the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. [Link]

  • de Paiva, R. E. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • de Paiva, R. E. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • Various Authors. (n.d.). Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. ResearchGate. [Link]

  • Various Authors. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC. [Link]

  • Various Authors. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • David, S. E., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. [Link]

  • Bak, J. R., & Holy, J. A. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • El-Faham, A., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrimidine. PubChem. [Link]

  • Mohamed, S. K., et al. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PMC. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Nagy, E., et al. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

  • PubChemLite. (n.d.). Imidazo[1,2-a]pyrimidine (C6H5N3). [Link]

  • Asiri, A. M., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Rival, Y., et al. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [Link]

  • NextSDS. (n.d.). ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Chemspace. (n.d.). Ethyl 5-oxo-5H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. [Link]

  • Al-Tel, T. H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. [Link]

Sources

pharmacokinetic profiling of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Ethyl 5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of novel chemical entities, using Ethyl 5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate as a representative case study. As a member of the promising imidazo[1,2-a]pyrimidine class, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its progression as a potential therapeutic agent. This document details the strategic rationale and step-by-step protocols for a suite of essential in vitro and in vivo assays designed to build a robust PK profile, enabling data-driven decisions in drug development.

Introduction: The Strategic Imperative of Early PK Profiling

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, a primary one being suboptimal pharmacokinetic behavior. Early, systematic characterization of a molecule's ADME profile is not merely a data-gathering exercise; it is a critical risk mitigation strategy. By identifying potential liabilities such as poor solubility, low permeability, rapid metabolism, or unfavorable distribution, we can guide medicinal chemistry efforts to optimize the molecule's properties, thereby increasing its probability of success.

This guide will elucidate the core assays required to build a foundational PK profile for our lead compound, "Ethyl 5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate" (hereafter referred to as ETPC).

Foundational In Vitro ADME Profiling: Building the Molecular Dossier

The initial phase of PK profiling focuses on in vitro assays that model key physiological barriers and processes. These assays are typically high-throughput and cost-effective, providing a rapid assessment of the compound's intrinsic properties.

Physicochemical Properties: Solubility

Rationale: A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of low and variable oral bioavailability. We assess both thermodynamic and kinetic solubility to understand the compound's behavior under different conditions.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ETPC in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation & Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the supersaturated solution.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) against a calibration curve prepared from the DMSO stock. The resulting concentration is the kinetic solubility.

Absorption Potential: Membrane Permeability

Rationale: After dissolution, a drug must cross the intestinal epithelium to enter systemic circulation. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-tier assessment of passive diffusion.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_donor Donor Plate (pH 6.5) cluster_membrane Artificial Membrane cluster_acceptor Acceptor Plate (pH 7.4) cluster_analysis Analysis node_a ETPC in Buffer node_b Phospholipid-Coated Filter node_a->node_b Passive Diffusion node_d Incubate (4-16h) node_c Buffer node_b->node_c node_e Quantify ETPC in Both Plates via LC-MS/MS node_d->node_e node_f Calculate Permeability Coefficient (Pe) node_e->node_f RED_Workflow cluster_setup RED Device Setup cluster_process Equilibration & Analysis node_a Plasma Chamber Buffer Chamber ETPC added to Plasma node_b Semi-permeable Membrane (8 kDa MWCO) node_a:f0->node_b separates node_c Incubate at 37°C with shaking for 4-6 hours node_a->node_c node_b->node_a:f1 separates node_d Unbound ETPC diffuses into Buffer Chamber node_c->node_d node_e Sample both chambers node_d->node_e node_f Quantify ETPC via LC-MS/MS node_e->node_f node_g Calculate % Unbound node_f->node_g

Caption: Workflow for Plasma Protein Binding assessment using RED.

Summary of Hypothetical In Vitro Data for ETPC
ParameterAssayResultInterpretation
Kinetic Solubility Nephelometry75 µMGood solubility; unlikely to be a limiting factor for absorption.
Permeability (Pe) PAMPA15 x 10⁻⁶ cm/sHigh passive permeability; suggests good potential for oral absorption.
In Vitro Half-life (t½) Rat Liver Microsomes25 minModerate clearance; suggests potential for first-pass metabolism.
Intrinsic Clearance (CLint) Rat Liver Microsomes55 µL/min/mgModerate clearance.
% Unbound (fu) Rat Plasma (RED)8%Moderately high binding to plasma proteins.

In Vivo Pharmacokinetic Study: The Whole-System View

Following promising in vitro data, an in vivo study in a relevant animal model (e.g., Sprague-Dawley rat) is essential to understand how these individual parameters integrate in a complex biological system.

Rationale: This study will determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). An intravenous (IV) dose serves as the reference to determine absolute bioavailability, as it bypasses absorption entirely. An oral (PO) dose allows for the assessment of the fraction of the drug that reaches systemic circulation after oral administration.

Study Design
  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • IV Group: ETPC administered via tail vein injection at 1 mg/kg.

  • PO Group: ETPC administered via oral gavage at 5 mg/kg.

  • Blood Sampling: Serial blood samples (approx. 100 µL) collected from the saphenous vein at pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method must be developed and validated to quantify ETPC concentrations in plasma. This involves optimizing chromatographic separation and mass spectrometric detection parameters (e.g., parent and product ion transitions).

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the core PK parameters.

Logical Flow of PK Parameter Calculation

PK_Analysis cluster_iv IV Dosing Data cluster_po Oral (PO) Dosing Data conc_time Plasma Conc. vs. Time Data AUC_iv AUC_inf (IV) conc_time->AUC_iv AUC_po AUC_inf (PO) conc_time->AUC_po Cmax Cmax conc_time->Cmax Tmax Tmax conc_time->Tmax CL Clearance (CL) = Dose_iv / AUC_iv AUC_iv->CL bioavailability Bioavailability (%F) = (AUC_po * Dose_iv) / (AUC_iv * Dose_po) AUC_iv->bioavailability Vd Volume of Distribution (Vd) CL->Vd t_half_iv Half-life (t½) t_half_iv->Vd AUC_po->bioavailability

Caption: Relationship between primary data and calculated PK parameters.

Summary of Hypothetical In Vivo PK Data for ETPC in Rats
ParameterIV (1 mg/kg)PO (5 mg/kg)Unit
Cmax -1250ng/mL
Tmax -0.5h
AUC(0-inf) 18504100ng*h/mL
3.53.8h
Clearance (CL) 9.0-mL/min/kg
Vdss 2.8-L/kg
Bioavailability (%F) -44.4%

Synthesis and Forward Strategy

The collective data provides a multi-faceted view of ETPC's pharmacokinetic profile.

  • Absorption: High permeability and good solubility translated into rapid absorption (Tmax = 0.5 h) and moderate oral bioavailability (44.4%). The bioavailability not being higher suggests that the moderate metabolic clearance observed in vitro is likely manifesting as first-pass metabolism in the liver.

  • Distribution: The volume of distribution (Vdss = 2.8 L/kg) is greater than total body water, indicating that the compound distributes into tissues, which is consistent with its moderately high plasma protein binding.

  • Metabolism & Excretion: The clearance (9.0 mL/min/kg) is low to moderate in the rat. The half-life of ~3.5 hours suggests that twice-daily dosing might be feasible in this species.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Helvetica Chimica Acta. [Link]

Technical Guide: Synthesis, Validation, and Pharmacological Utility of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural mimicry of endogenous molecules is a cornerstone of rational drug design. Imidazo[1,2-a]pyrimidines represent a privileged class of nitrogen-containing fused bicyclic heterocycles that serve as synthetic bioisosteres of purine bases 1. By replacing the aromatic pyrimidine ring with a saturated tetrahydropyrimidine system, medicinal chemists can alter the molecule's three-dimensional topology, basicity (pKa), and metabolic stability.

This whitepaper provides an in-depth technical analysis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate , officially designated by the CAS Registry Number: 1694175-06-8 . As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, offering field-proven, self-validating protocols for its synthesis and detailing the causality behind its pharmacological utility.

Chemical Identity & Physicochemical Properties

To establish a baseline for analytical validation, the quantitative structural data of the target compound is summarized below. The saturation of the pyrimidine ring (5H, 6H, 7H, 8H) shifts the hybridization of the constituent carbons from sp² to sp³, introducing a chiral center at the C6 position where the ethyl carboxylate group is attached.

PropertyValue / Description
Chemical Name Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate
CAS Registry Number 1694175-06-8
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Structural Class Saturated Fused Bicyclic Nitrogen Heterocycle
Target Purity (LC-MS) ≥ 95.0%
Monoisotopic Mass [M+H]⁺ 196.108 m/z

Pharmacological Relevance & Mechanism of Action

The imidazo[1,2-a]pyrimidine scaffold is highly valued for its ability to modulate two primary biological targets: GABA-A receptors and intracellular kinases 2.

The Causality of Target Engagement: Because the imidazo[1,2-a]pyrimidine core mimics the spatial geometry of adenine, it acts as a highly effective competitive inhibitor at the ATP-binding pocket of various kinases (e.g., Aurora-A, PI3K). Furthermore, specific substitutions on the ring system allow these compounds to act as functionally selective agonists for the α2/α3 subtypes of the GABA-A receptor, providing anxiolytic effects without the sedative drawbacks typical of classical benzodiazepines 3. The saturated 5H,6H,7H,8H derivative (CAS: 1694175-06-8) is specifically utilized to introduce conformational flexibility, allowing the ester functional group to project into auxiliary binding pockets that rigid aromatic systems cannot reach.

G Ligand ATP / Endogenous Ligand Kinase Target Kinase (e.g., Aurora-A / PI3K) Ligand->Kinase Activates Effector Downstream Effector (e.g., AKT / Wnt) Kinase->Effector Phosphorylates Compound Imidazo[1,2-a]pyrimidine Derivative (Inhibitor) Compound->Kinase Competes for ATP Pocket Response Cellular Response (Apoptosis / Arrest) Effector->Response Modulates

Mechanism of action for imidazo[1,2-a]pyrimidine-derived kinase inhibitors.

Synthetic Methodology: Step-by-Step Protocol

To synthesize CAS 1694175-06-8, we utilize the selective catalytic hydrogenation of its fully aromatic precursor, ethyl imidazo[1,2-a]pyrimidine-6-carboxylate. This method is chosen over de novo aliphatic cyclization because it guarantees high regioselectivity and avoids complex side-reactions.

Reaction Setup and Causality
  • Solvent Selection: Dissolve 10.0 mmol of the aromatic precursor in 50 mL of absolute ethanol. Causality: Ethanol is selected because it completely solubilizes the starting material while facilitating optimal dispersion of the catalyst, thereby maximizing the interfacial surface area for hydrogen gas absorption.

  • Catalyst Addition: Add 10 mol% of Palladium on Carbon (10% Pd/C) under an inert argon atmosphere. Causality: Pd/C is specifically chosen due to its differential reactivity; it efficiently reduces the electron-deficient pyrimidine ring while the electron-rich imidazole core remains intact due to its higher aromatic resonance energy.

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times, then pressurize to 40 psi. Stir vigorously at 25°C for 6 hours.

Self-Validating Feedback Loop

A robust protocol must not rely on arbitrary timeframes. This workflow employs a self-validating feedback loop :

  • At the 4-hour mark, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and inject it into the LC-MS.

  • Validation Metric: The reaction is only deemed complete—and allowed to proceed to workup—when the precursor mass peak (m/z 192.1 [M+H]⁺) is entirely replaced by the target mass peak (m/z 196.1 [M+H]⁺). This prevents premature quenching and ensures 100% conversion.

Isolation
  • Depressurize the vessel and purge with argon.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the finely divided palladium from passing through standard filter paper, which would otherwise contaminate the final product and catalyze unwanted oxidation during storage.

  • Concentrate the filtrate in vacuo to yield the crude ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate.

G A Aromatic Precursor Synthesis B Catalytic Hydrogenation (Pd/C) A->B C Filtration & Concentration B->C D CAS: 1694175-06-8 Isolation C->D E LC-MS & NMR Validation D->E

Synthetic workflow and self-validating isolation of CAS 1694175-06-8.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the compound must pass a dual-modal analytical validation:

  • Mass Spectrometry (ESI-LC/MS): The presence of a dominant peak at m/z 196.1 confirms the addition of four hydrogen atoms to the core scaffold. The absence of m/z 192.1 internally validates the efficiency of the hydrogenation step.

  • Proton NMR (¹H-NMR, 400 MHz, DMSO-d6): The self-validating signature of this specific CAS registry compound is the complete disappearance of the downfield aromatic doublets (typically found between 8.0–9.0 ppm for the pyrimidine protons). Instead, the spectrum will reveal complex upfield aliphatic multiplets between 2.0–4.0 ppm , corresponding to the newly formed CH₂ and CH protons at the 5, 6, 7, and 8 positions. The ethyl ester signals will remain distinct as a quartet (~4.1 ppm) and a triplet (~1.2 ppm).

References

  • AiFChem, an XtalPi Company (Page 410) @ ChemBuyersGuide.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines Source: Beilstein Journal of Organic Chemistry URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds Source: DergiPark URL

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is a key pharmacophore found in a variety of biologically active compounds.[1][2] This guide details a robust synthetic strategy commencing with the construction of the aromatic imidazo[1,2-a]pyrimidine system via a cyclocondensation reaction, followed by a selective catalytic hydrogenation to yield the desired saturated pyrimidine ring. The causality behind experimental choices, self-validating quality control checkpoints, and detailed characterization steps are integrated throughout the protocol to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic motif due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. Derivatives have shown promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The target molecule, with its saturated pyrimidine ring, offers a three-dimensional structure that can provide improved metabolic stability and novel structure-activity relationships (SAR) compared to its planar aromatic counterpart.

The synthetic strategy outlined herein is designed for efficiency and control. It logically separates the construction of the core aromatic system from the subsequent reduction.

  • Part 1: Annulation of the Pyrimidine Ring. We will first synthesize the aromatic precursor, ethyl imidazo[1,2-a]pyrimidine-6-carboxylate. This is achieved through the cyclocondensation of 2-aminoimidazole with a suitable β-dicarbonyl synthon, diethyl 2-(ethoxymethylene)malonate. This classic reaction builds the pyrimidine ring onto the pre-formed imidazole core.

  • Part 2: Selective Hydrogenation. The aromatic precursor is then subjected to catalytic hydrogenation. This step is designed to selectively reduce the more reactive pyrimidine ring while preserving the aromaticity of the imidazole ring, yielding the final tetrahydro-imidazo[1,2-a]pyrimidine product. Catalytic hydrogenation is a well-established method for the reduction of such heterocyclic systems.[3][4][5]

Overall Synthetic Workflow

The two-stage synthesis is summarized in the workflow diagram below.

SynthesisWorkflow cluster_0 Part 1: Aromatic Precursor Synthesis cluster_1 Part 2: Catalytic Hydrogenation A 2-Aminoimidazole Sulfate C Cyclocondensation Reaction (Ethanol, Reflux) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Work-up & Purification (Crystallization) C->D E Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (Intermediate) D->E F Catalytic Hydrogenation (Pd/C, H₂, Ethanol/AcOH) E->F Proceed to reduction G Work-up & Purification (Filtration, Chromatography) F->G H Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (Final Product) G->H

Caption: Overall workflow for the two-part synthesis.

Part 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (Aromatic Precursor)

Principle and Rationale

This step involves a condensation reaction between the nucleophilic nitrogen atoms of 2-aminoimidazole and the electrophilic carbon centers of diethyl 2-(ethoxymethylene)malonate. The reaction proceeds via an initial Michael addition of the endocyclic imidazole nitrogen to the activated double bond, followed by intramolecular cyclization with the elimination of ethanol and water to form the fused aromatic pyrimidine ring. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its high boiling point, which facilitates the reaction without requiring high-pressure apparatus.

Materials and Equipment
ItemSpecification/GradeSupplier Example
2-Aminoimidazole Sulfate≥97%Sigma-Aldrich
Diethyl 2-(ethoxymethylene)malonate99%Sigma-Aldrich
Sodium Ethoxide21% wt. in EthanolSigma-Aldrich
Ethanol (EtOH), Anhydrous200 proof, ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Round-bottom flask (250 mL)--
Reflux Condenser--
Magnetic Stirrer/Hotplate--
Rotary Evaporator--
Buchner Funnel & Flask--
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Millipore
Step-by-Step Experimental Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoimidazole sulfate (5.0 g, 37.8 mmol).

  • Reaction Setup: Add 100 mL of anhydrous ethanol to the flask. While stirring, carefully add sodium ethoxide solution (21% in ethanol, ~15.5 g, 45.4 mmol) dropwise. The sodium ethoxide serves to neutralize the sulfate salt and generate the free 2-aminoimidazole base in situ.

  • Addition of Electrophile: To the resulting suspension, add diethyl 2-(ethoxymethylene)malonate (8.18 g, 37.8 mmol) via syringe.

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux with vigorous stirring for 12-16 hours.

    • Causality: Heating is essential to overcome the activation energy for the intramolecular cyclization and elimination steps.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately 20-30 mL using a rotary evaporator. c. Cool the concentrated mixture in an ice bath for 1-2 hours to induce crystallization of the product. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the solid with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.

  • Purification: a. The crude product can be recrystallized from a minimal amount of hot ethanol to yield pure ethyl imidazo[1,2-a]pyrimidine-6-carboxylate as a crystalline solid. b. Dry the purified product under vacuum. Expected yield: 60-70%.

  • Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Expected ¹H NMR signals: Protons on the imidazole and pyrimidine rings, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group of the ethyl ester.

    • Expected MS: A molecular ion peak corresponding to the calculated mass of C₉H₉N₃O₂.

Part 2: Catalytic Hydrogenation to Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Principle and Rationale

This step employs heterogeneous catalysis to achieve the selective reduction of the pyrimidine ring. Palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of N-heterocycles. The reaction is performed under a positive pressure of hydrogen gas. A small amount of acetic acid is often added to the solvent to aid in the activation of the substrate by protonating the ring nitrogens, making the pyrimidine ring more susceptible to reduction.[6]

Materials and Equipment
ItemSpecification/GradeSupplier Example
Ethyl imidazo[1,2-a]pyrimidine-6-carboxylateFrom Part 1-
Palladium on Carbon (Pd/C)10% wt. on activated carbonSigma-Aldrich
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas
Ethanol (EtOH)ACS GradeFisher Scientific
Acetic Acid (AcOH), GlacialACS GradeVWR Chemicals
Celite® 545-Sigma-Aldrich
Parr Hydrogenator or similar high-pressure vessel--
Filtration Funnel--
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Technologies
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (4.0 g, 20.7 mmol).

  • Solvent and Catalyst Addition: Add 80 mL of ethanol and 2 mL of glacial acetic acid.

  • Inerting and Catalyst Loading: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (400 mg, 10% by weight).

    • Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.

  • Hydrogenation: a. Securely attach the vessel to the hydrogenation apparatus. b. Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully exchanged. c. Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 bar). d. Begin vigorous shaking or stirring and heat the reaction to 40-50 °C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. When the pressure remains constant, the reaction is typically complete (usually 18-24 hours). The reaction can also be monitored by taking small aliquots (after carefully depressurizing and re-inerting the vessel) and analyzing by LC-MS.

  • Work-up and Catalyst Removal: a. Cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood. b. Purge the vessel with nitrogen. c. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Causality: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from passing through and potentially igniting upon contact with air. d. Wash the filter cake with ethanol (3 x 20 mL) to ensure all product is recovered.

  • Purification: a. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent. b. The resulting crude residue may be sufficiently pure. If not, purify by silica gel column chromatography using a gradient eluent system (e.g., 2-10% Methanol in Dichloromethane) to isolate the final product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Expected ¹H NMR signals: The disappearance of aromatic protons from the pyrimidine ring and the appearance of new aliphatic proton signals in the 2.0-4.0 ppm range are key indicators of successful reduction.

    • Expected HRMS: A molecular ion peak corresponding to the exact mass of C₉H₁₃N₃O₂.

Quantitative Data Summary

StepStarting MaterialMoles (mmol)ReagentMoles (mmol)ProductTheoretical Yield (g)
Part 1 2-Aminoimidazole Sulfate37.8Diethyl 2-(ethoxymethylene)malonate37.8Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate7.30
Part 2 Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate20.7H₂ (gas) / 10% Pd/C (catalyst)Excess / cat.Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate4.04

References

  • BenchChem. (2025). One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. [7]

  • Lanni, C., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. [8][9]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Advances. [10]

  • Gupta, S., et al. (2018). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Chemistry.

  • Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [3]

  • Enamine. (n.d.). Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives. EnamineStore. [4]

  • Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [5]

  • ACS Publications. (2025). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. [6]

  • Zhou, Y., et al. (2021). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [1]

  • Kumar, A., et al. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. International Letters of Chemistry, Physics and Astronomy. [11]

  • Bunev, A. S., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [12]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules. [13]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. [2]

  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [14]

  • ChemicalBook. (n.d.). IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. [15]

  • ResearchGate. (2020). Reaction scope for the cyclocondensation reaction of β‐enamino diketones 1 with 2‐aminobenzimidazole. [16]

Sources

Application Notes and Protocols: Leveraging Ethyl 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-6-carboxylate as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate scaffold. This document outlines the rationale for its selection, detailed synthetic and derivatization protocols, and methodologies for biological evaluation, grounded in the extensive therapeutic potential of the broader imidazo[1,2-a]pyrimidine class of compounds.

Introduction: The Imidazo[1,2-a]pyrimidine Core - A Privileged Scaffold

The imidazo[1,2-a]pyrimidine ring system is a nitrogen-fused heterocycle of significant interest in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, making it an ideal scaffold for targeting a variety of biological macromolecules. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] Several marketed drugs and clinical candidates are based on the related imidazo[1,2-a]pyridine scaffold, such as zolpidem and alpidem, underscoring the therapeutic relevance of this structural class.[6][7][8][9]

The Strategic Advantage of the Saturated Pyrimidine Ring

While the aromatic imidazo[1,2-a]pyrimidine system is well-documented, the partially saturated 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine core, as present in ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, offers distinct advantages for drug design. The introduction of sp3-hybridized carbon atoms in the pyrimidine ring disrupts planarity, providing access to a more diverse and three-dimensional chemical space. This can lead to improved target selectivity, enhanced pharmacokinetic properties (such as solubility and metabolic stability), and the potential for novel intellectual property.

The Role of the Ethyl Carboxylate Handle

The ethyl 6-carboxylate group on the scaffold serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, and other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents that can interact with specific pockets of a biological target.

Synthesis of the Core Scaffold

The synthesis of the title scaffold, ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, can be approached through established methods of heterocyclic chemistry. A plausible and efficient route involves the condensation of a suitable 2-aminoimidazole precursor with a functionalized pyrimidine precursor. While specific literature on this exact molecule is sparse, the following protocol is based on well-established synthetic transformations for related heterocyclic systems.

Protocol 2.1: Synthesis of Ethyl 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-6-carboxylate

This protocol outlines a potential multi-step synthesis starting from readily available materials.

Step 1: Synthesis of a 2-amino-4,5-dihydroimidazole derivative.

Step 2: Cyclocondensation to form the imidazo[1,2-a]pyrimidine core.

Materials:

  • 2-Amino-4,5-dihydroimidazole hydrobromide

  • Ethyl 2-(ethoxymethylidene)-3-oxobutanoate

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of the pyrimidine precursor: While not detailed here, a suitable pyrimidine precursor with appropriate leaving groups would be required.

  • Cyclocondensation Reaction: a. To a solution of 2-amino-4,5-dihydroimidazole hydrobromide (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) and stir at room temperature for 30 minutes. b. Add the functionalized pyrimidine precursor (1 equivalent) to the reaction mixture. c. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate.

Rationale: This approach is based on the classical and robust methods for constructing fused heterocyclic systems, where a binucleophilic species (the 2-aminoimidazole) reacts with a bielectrophilic partner to form the bicyclic core.

Derivatization of the Scaffold: Exploring Chemical Space

The ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate scaffold offers several positions for chemical modification to build a diverse library of compounds for biological screening. The primary sites for derivatization are the ethyl carboxylate at position 6 and the imidazole ring.

G cluster_0 Position 6 Modification cluster_1 Imidazole Ring Functionalization scaffold Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate hydrolysis Hydrolysis (LiOH, NaOH) scaffold->hydrolysis halogenation Halogenation (NBS, NCS) scaffold->halogenation acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling Amide Coupling (EDC, HATU) acid->amide_coupling amides Amide Library (R-CONH-) amide_coupling->amides amines Primary/Secondary Amines amines->amide_coupling halogenated_scaffold Halogenated Intermediate (Br, Cl at C2/C3) halogenation->halogenated_scaffold cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) halogenated_scaffold->cross_coupling functionalized_derivatives Aryl/Heteroaryl/Amine Derivatives cross_coupling->functionalized_derivatives building_blocks Boronic Acids, Amines, etc. building_blocks->cross_coupling

Caption: Workflow for the derivatization of the core scaffold.

Protocol 3.1: Hydrolysis of the Ethyl Ester and Subsequent Amide Coupling

Materials:

  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), Water

  • 1 M Hydrochloric acid (HCl)

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Part A: Hydrolysis

  • Dissolve the starting ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

Part B: Amide Coupling

  • To a solution of the carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amide by column chromatography or preparative HPLC.

Rationale: This two-step sequence is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents via amide bond formation. The choice of coupling reagents (EDC/HOBt or HATU) can be optimized based on the reactivity of the amine and the potential for side reactions.

Biological Evaluation: Targeting Key Disease Pathways

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have shown activity against a variety of biological targets.[1][3][10] The following protocols describe in vitro assays for two prominent areas of activity: kinase inhibition and anti-inflammatory effects.

Kinase Inhibition Assays

The imidazo[1,2-a]pyridine and related scaffolds are known to be effective kinase inhibitors, targeting enzymes like PI3K, mTOR, and CDKs.[11][12][13][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for imidazo-fused scaffolds.

Protocol 4.1.1: In Vitro PI3K Alpha Kinase Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of test compounds against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI(4,5)P2 substrate

  • ATP

  • Europium-labeled anti-GST antibody

  • Alexa Fluor™ 647-labeled PIP3 detector

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay buffer.

  • Add the PI3Kα enzyme and the PI(4,5)P2 substrate to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the Eu-labeled antibody and the Alexa Fluor™ 647-labeled PIP3 detector.

  • Incubate for 1 hour at room temperature to allow for binding.

  • Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 620 nm) and determine the IC50 values for each compound by fitting the data to a four-parameter logistic equation.

Rationale: TR-FRET assays are highly sensitive and amenable to high-throughput screening. The principle involves the transfer of energy from a donor fluorophore (Europium) to an acceptor fluorophore (Alexa Fluor™ 647) when they are in close proximity, which occurs when the antibody and detector bind to the product of the kinase reaction (PIP3). An inhibitor will prevent the formation of PIP3, leading to a decrease in the FRET signal.

Anti-inflammatory Activity Assays

Imidazo[1,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3][15][16]

Protocol 4.2.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of test compounds to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid substrate

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, TMPD, and either COX-1 or COX-2 enzyme.

  • Add the test compounds and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately monitor the change in absorbance at 590 nm over time using a plate reader in kinetic mode.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Rationale: This assay measures the peroxidase component of the COX enzyme activity. The oxidation of TMPD produces a colored product that can be measured spectrophotometrically. A decrease in the rate of color formation is indicative of COX inhibition. By running parallel assays with both COX-1 and COX-2, the selectivity of the compounds can be determined, which is a critical parameter for developing safer anti-inflammatory drugs.

Summary of Potential Applications

The ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate scaffold is a promising starting point for the development of novel therapeutics. Based on the activities of the broader imidazo[1,2-a]pyrimidine class, derivatized libraries from this scaffold should be screened against various targets.

Potential Therapeutic Area Key Biological Targets Rationale / Supporting Evidence
Oncology Kinases (e.g., PI3K, mTOR, CDKs, c-KIT)[11][12][13][14][17]The imidazo-fused scaffold is a well-established "hinge-binding" motif for many kinase inhibitors.
Inflammation COX-1, COX-2[3][15]Numerous imidazo[1,2-a]pyrimidine and pyridine derivatives show potent anti-inflammatory activity.[3][16][18]
Infectious Diseases Bacterial, Fungal, and Viral targets[2][10][19][20]The scaffold has shown broad-spectrum antimicrobial and antiviral activity.[5]
Neuroscience GABA-A Receptors[3][16]The related imidazo[1,2-a]pyridine core is found in anxiolytic and hypnotic drugs like zolpidem.[6]

Conclusion

The ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate scaffold represents a valuable, yet underexplored, starting point for drug discovery campaigns. Its three-dimensional character, combined with the versatile derivatization handle at the 6-position, provides access to novel chemical space. By leveraging the established biological activities of the broader imidazo[1,2-a]pyrimidine family and employing the robust synthetic and screening protocols outlined in these notes, researchers can efficiently explore the therapeutic potential of this promising scaffold.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Beilstein Journal of Organic Chemistry.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Medicinal Chemistry.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
  • Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. (2024).
  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. (2015, October 1). Bioorganic & Medicinal Chemistry Letters.
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (2024).
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Advances.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). Molecules.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). Journal of Biomolecular Structure and Dynamics.
  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (n.d.). Letters in Drug Design & Discovery.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022, November 10). Future Medicinal Chemistry.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022, April 29). DergiPark.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007, July 17). Cancer Research.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020, February 18). Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (n.d.).
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018, January 26).
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023, October 11). Semantic Scholar.
  • Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. (1988).
  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][19]benzothiazole motifs. (2011, May 15). European Journal of Medicinal Chemistry.

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ACS Omega.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxyl
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxyl
  • ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxyl
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7).
  • Methyl 7-ethyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxyl

Sources

Application Note: Regioselective Catalytic Hydrogenation to Form Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Imidazo[1,2-a]pyrimidines are privileged nitrogen-fused bicyclic scaffolds with profound significance in medicinal chemistry. They are frequently deployed as GABA_A receptor ligands, antimicrobial agents, and anti-inflammatory therapeutics[1]. While the fully aromatic imidazo[1,2-a]pyrimidine core is valuable, its partially saturated analog—the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine—offers distinct 3D spatial geometry (sp³ character) that often improves target binding affinity and pharmacokinetic profiles[2].

Synthesizing ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate from its fully aromatic precursor requires a highly regioselective reduction. The core challenge lies in selectively reducing the pyrimidine ring while leaving the imidazole ring intact.

Mechanistic Causality: Why Pd/C and Protic Solvents?

The regioselectivity of this transformation is governed by the inherent electronic properties of the fused bicyclic system. The pyrimidine ring, containing two electronegative nitrogen atoms, is highly electron-deficient compared to the electron-rich imidazole ring. When exposed to a Palladium on Carbon (Pd/C) catalyst, the electron-deficient pyrimidine ring preferentially adsorbs onto the metal surface, facilitating highly localized hydrogen transfer[2].

The choice of solvent is equally critical. Protic solvents like ethanol (EtOH) or methanol (MeOH) are vastly superior to aprotic alternatives (e.g., ethyl acetate). The protic environment stabilizes the polar transition states during the sequential hydride transfers and engages in hydrogen bonding with the basic nitrogen atoms, further activating the pyrimidine ring for reduction. While advanced Ruthenium/N-heterocyclic carbene (NHC) catalysts have been developed for asymmetric hydrogenations of similar scaffolds[3], standard 10% Pd/C remains the most robust, scalable, and cost-effective method for this non-chiral transformation.

Mechanism A Imidazo[1,2-a]pyrimidine Core (Extended Conjugation) B Pd/C Surface Adsorption (Electron-deficient pyrimidine binds) A->B C H2 Activation & Transfer (Protic solvent stabilizes TS) B->C D Regioselective Reduction (Positions 5,6,7,8) C->D E 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine D->E

Mechanistic rationale for regioselective hydrogenation of imidazo[1,2-a]pyrimidines.

Optimization of Reaction Conditions

To maximize the yield and regioselectivity of the 5,6,7,8-tetrahydro derivative, various catalytic systems and parameters must be balanced. Excessive pressure or overly active catalysts (like PtO₂) can lead to over-reduction (reducing the imidazole ring), whereas weak conditions leave unreacted starting material.

Table 1: Quantitative Optimization Data for Hydrogenation

EntryCatalystSolventPressure (psi)Temp (°C)Time (h)Yield (%)Regioselectivity (Tetrahydro : Octahydro)
110% Pd/CMeOH30251275>99:1
2 10% Pd/C EtOH 30 40 6 88 >99:1
310% Pd/CEtOAc30401245>99:1
45% Ru/CEtOH5040123085:15
5PtO₂EtOH302549290:10 (Over-reduction observed)

Experimental Protocol

Materials and Equipment
  • Substrate: Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (1.0 eq, e.g., 10.0 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10% w/w relative to substrate)

  • Solvent: Absolute Ethanol (EtOH), degassed

  • Equipment: Parr Hydrogenator (or high-pressure autoclave), Celite® 545, Rotary Evaporator.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a clean, dry Parr hydrogenation flask, suspend ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (10.0 g, 52.3 mmol) in absolute ethanol (100 mL).

  • Carefully add 10% Pd/C (1.0 g). Safety Note: Pd/C is highly pyrophoric when dry. Always add the catalyst to the solvent under an inert atmosphere, or wet the catalyst with a small amount of water/toluene prior to adding ethanol.

  • Seal the flask and attach it to the Parr hydrogenator.

Step 2: Purging and Hydrogenation 4. Purge the reaction vessel with Nitrogen (N₂) three times to remove ambient oxygen. 5. Purge the vessel with Hydrogen (H₂) three times. 6. Pressurize the flask to 30 psi with H₂ gas. 7. Initiate agitation (shaking/stirring) and heat the vessel to 40 °C . 8. Monitor the hydrogen uptake. The reaction is typically complete within 4 to 6 hours when the pressure stabilizes, indicating no further H₂ consumption.

Step 3: Workup and Catalyst Recovery 9. Cool the reaction mixture to room temperature and carefully vent the H₂ gas. Purge the system with N₂ three times. 10. Filter the crude mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional hot ethanol (2 × 30 mL). Do not let the Celite pad run dry to prevent catalyst autoignition. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Step 4: Purification 12. Purify the crude material via recrystallization from a mixture of ethyl acetate/hexanes or via flash column chromatography (Eluent: CHCl₃/MeOH 9:1) to afford pure ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate.

Workflow Start Substrate + EtOH (10.0 g scale) Purge N2 Purge (3x) Add 10% Pd/C Start->Purge Hydro H2 (30 psi), 40 °C Agitate for 6 h Purge->Hydro Filter Celite Filtration (Remove Catalyst) Hydro->Filter Pure Concentration & Recrystallization Filter->Pure

Step-by-step experimental workflow for the catalytic hydrogenation process.

Self-Validating System: Analytical Checkpoints

To ensure the scientific integrity of the protocol, researchers must utilize a self-validating feedback loop to confirm that regioselective reduction has occurred without over-reduction.

  • TLC Validation: The starting material is highly UV-active at 254 nm due to extended aromatic conjugation. Upon reduction, the pyrimidine ring loses its aromaticity. The product will show significantly diminished UV absorbance at 254 nm. Staining with Ninhydrin or Dragendorff's reagent will reveal the newly formed secondary amine (N8-H) in the tetrahydro product.

  • ¹H NMR Validation (The Definitive Check):

    • Starting Material: Exhibits downfield aromatic protons for the pyrimidine ring (C5-H and C7-H) typically resonating between 8.0 – 9.0 ppm .

    • Product: The successful formation of the 5,6,7,8-tetrahydro core is confirmed by the complete disappearance of these downfield signals. They are replaced by aliphatic multiplets corresponding to the C5, C6, and C7 protons, which will appear upfield between 1.80 – 4.20 ppm [2]. The imidazole protons (C2-H, C3-H) should remain intact as singlets/doublets around 6.5 – 7.2 ppm , confirming that over-reduction did not occur.

References

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. URL: [Link]

  • Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(1), 53. URL: [Link]

  • Glorius, F., et al. (2018). Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. Chemistry - A European Journal, 24(2), 356-359. URL: [Link]

Sources

Application Note: A Step-by-Step Guide to the Flash Chromatography Purification of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a representative polar, nitrogen-containing heterocyclic compound. The inherent basicity of the imidazo[1,2-a]pyrimidine core presents specific challenges for normal-phase flash chromatography on standard silica gel, including strong binding and peak tailing. This guide details a systematic approach, beginning with method development on Thin-Layer Chromatography (TLC) and culminating in an optimized flash chromatography protocol. We address the causal logic behind solvent selection, the use of mobile phase modifiers to ensure compound integrity and yield, and provide detailed troubleshooting advice. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for purifying similar bicyclic heteroaromatic esters.

Foundational Principles: Analyte Properties and Chromatographic Strategy

The successful purification of any compound begins with an understanding of its chemical properties and how they will dictate its behavior during chromatography.

1.1. Analyte Analysis: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

The target molecule possesses two key structural features that govern its chromatographic behavior:

  • A Polar, Basic Heterocyclic Core: The imidazo[1,2-a]pyrimidine nucleus contains multiple nitrogen atoms. These sites act as hydrogen bond acceptors and Brønsted-Lowry bases.[1] On a standard silica gel stationary phase, which is weakly acidic (pKa ≈ 4.5) due to surface silanol groups (Si-OH), these basic nitrogens can form strong ionic interactions. This often leads to irreversible binding or significant peak tailing, resulting in poor separation and low recovery.[1]

  • An Ethyl Carboxylate Group: The ester functional group (-COOEt) adds significant polarity to the molecule, making it more soluble in polar organic solvents.

This combination of polarity and basicity means the compound is best suited for normal-phase chromatography but requires careful optimization of the mobile phase to achieve efficient elution and symmetrical peak shape.

1.2. The Chromatographic Rationale: Mitigating Undesirable Interactions

To overcome the strong interaction between our basic analyte and the acidic silica, a competitive base is added to the mobile phase. A volatile tertiary amine, such as triethylamine (TEA), is commonly used in small quantities (0.1-1%).[2][3] The TEA preferentially interacts with the acidic silanol groups on the silica surface, effectively "neutralizing" them.[1] This minimizes the sites available for strong ionic interaction with the target compound, allowing it to elute more efficiently and with improved peak symmetry based on its polarity.

Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable, small-scale precursor to a successful flash chromatography run.[4][5] It allows for rapid screening of solvent systems to find conditions that provide adequate separation between the target compound and its impurities. The goal is to identify a mobile phase that yields a retention factor (Rƒ) for the target compound between 0.15 and 0.4.[1][5] This Rƒ range ensures that the compound is sufficiently retained on the column for separation to occur but elutes in a reasonable volume of solvent.

Protocol 2.1: TLC Solvent System Screening

  • Preparation: Prepare several small beakers or TLC developing chambers, each lined with filter paper.

  • Solvent Systems: Prepare 5-10 mL of several binary solvent systems. Given the analyte's polarity, the following are excellent starting points:

    • System A: Dichloromethane (DCM) / Methanol (MeOH) (95:5)

    • System B: Dichloromethane (DCM) / Methanol (MeOH) (90:10)

    • System C: Ethyl Acetate (EtOAc) / Hexane (50:50)

    • System D: Ethyl Acetate (EtOAc) (100%)

  • Modifier: To each of the prepared solvent systems, add 0.5% v/v triethylamine (TEA).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.

  • Development: Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate.

  • Rƒ Calculation: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rƒ value:

    • Rƒ = (Distance traveled by compound) / (Distance traveled by solvent front)

Data Presentation 2.2: Interpreting TLC Results

The ideal solvent system will place the target compound's Rƒ between 0.15 and 0.4 and show maximum separation from all major impurities (ΔRƒ > 0.1).

Solvent System (v/v)ModifierTarget RƒImpurity 1 RƒImpurity 2 RƒAssessment
95:5 DCM/MeOH0.5% TEA0.250.450.10Excellent. Good Rƒ and separation.
50:50 EtOAc/Hexane0.5% TEA0.100.120.05Poor. Compound is too retained; poor separation.
90:10 DCM/MeOH0.5% TEA0.550.700.40Too Eluting. Rƒ is too high; poor retention on column.

Based on this hypothetical data, the 95:5 DCM/MeOH with 0.5% TEA system is chosen for the flash chromatography protocol.

Flash Chromatography Workflow and Protocol

This section details the full-scale purification protocol based on the optimized conditions determined by TLC.

Workflow Visualization

Flash_Chromatography_Workflow cluster_prep Preparation & Method Development cluster_execution Flash Chromatography Execution cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Method Development (Screen Solvent Systems) Crude->TLC SelectSolvent Select Optimal Solvent System (Target Rƒ = 0.2-0.4) TLC->SelectSolvent Pack Pack Flash Column with Silica Gel SelectSolvent->Pack Equilibrate Equilibrate Column (2-3 Column Volumes) Pack->Equilibrate Load Prepare & Load Sample (Dry Loading Recommended) Equilibrate->Load Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for Flash Chromatography Purification.

3.1. Materials and Equipment

ItemSpecification
Stationary PhaseSilica Gel, 230–400 mesh (40–63 µm)[2]
Flash ColumnAppropriate size for sample amount (e.g., 40g for ~1g crude)
SolventsDichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
Sample LoadingCelite or additional silica gel for dry loading
ApparatusFlash chromatography system or glass column setup, fraction collector or test tubes, TLC plates, developing chambers, UV lamp

Protocol 3.2: Column Preparation and Sample Loading

  • Column Packing: Secure the flash column vertically. Fill it with the selected silica gel to the appropriate height. Gently tap the column to ensure even packing.

  • Equilibration: Pre-elute the column with 3-5 column volumes (CV) of the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% TEA). This ensures the stationary phase is fully wetted and chemically equilibrated.[6]

  • Sample Preparation (Dry Loading - Recommended): a. Dissolve the crude material (e.g., 1g) in a minimal amount of a strong solvent like DCM or MeOH. b. Add 2-3 times the sample weight of an inert adsorbent (Celite or silica gel).[4] c. Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Sample Loading: Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed. Place a thin layer of sand or a frit on top to prevent disturbance of the sample layer upon solvent addition.

Protocol 3.3: Elution and Fraction Collection

For optimal separation and efficiency, a linear gradient is superior to an isocratic elution.[1]

  • Initial Elution: Begin eluting with a weak mobile phase (e.g., 100% DCM + 0.5% TEA) for 1-2 CVs to allow non-polar impurities to elute.

  • Gradient Elution: Gradually increase the percentage of the more polar solvent (MeOH). A typical gradient for the selected 95:5 DCM/MeOH system might be:

    • 0-2 CV: 0% MeOH in DCM (+ 0.5% TEA)

    • 2-12 CV: Linear gradient from 0% to 10% MeOH in DCM (+ 0.5% TEA)

    • 12-15 CV: Hold at 10% MeOH in DCM (+ 0.5% TEA) to elute any remaining polar compounds.

  • Flow Rate: Maintain a constant flow rate. For a typical 40g column, a flow rate of 30-40 mL/min is appropriate.

  • Fraction Collection: Collect fractions of a consistent volume throughout the run. Smaller fractions during the elution of the main peaks will improve the final purity.

Protocol 3.4: Post-Run Analysis

  • Fraction Analysis: Spot every other fraction onto a TLC plate. Develop the plate using the optimized solvent system (95:5 DCM/MeOH + 0.5% TEA).

  • Pooling Fractions: Under UV light, identify the fractions that contain only the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: Place the flask under high vacuum to remove any residual solvent. Record the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, LC-MS, or HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not elute Mobile phase is not polar enough. Strong interaction with silica.Increase the final concentration of the polar solvent (MeOH) in the gradient. Ensure TEA or another base modifier was added.
Poor Separation (Overlapping Peaks) Rƒ values of components are too close. Column is overloaded.Re-optimize the TLC with different solvent systems to maximize ΔRƒ.[4] Reduce the amount of crude material loaded onto the column.
Significant Peak Tailing Strong acid-base interaction between analyte and silica.Increase the concentration of TEA in the mobile phase from 0.5% to 1.0%. Consider using an amine-functionalized silica column.[1]
Compound Elutes at Solvent Front Mobile phase is too polar. Sample was loaded in a solvent that is too strong.Start with a less polar solvent system (e.g., more Hexane or less MeOH). Ensure dry loading is used, especially if the compound is poorly soluble in the initial mobile phase.[5][6]

Conclusion

The purification of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate by flash chromatography is highly effective when a systematic approach is employed. The key to success lies in acknowledging the analyte's basic nature and proactively mitigating its interaction with the acidic silica stationary phase. By performing careful method development with TLC, utilizing a basic modifier like triethylamine, and employing a gradient elution, researchers can achieve high purity and yield in a time- and resource-efficient manner.

References

  • SOP: FLASH CHROMATOGRAPHY. University of California, San Diego. Available at: [Link]

  • Successful flash chromatography. Biotage. Available at: [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of visualized experiments : JoVE, (21), 934. Available at: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Biotage. (2019, August 14). Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Flash Method Development in a Flash. Teledyne ISCO. Available at: [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution. (2013, January 31). Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1999-2006. (2012). Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Celal Bayar University Journal of Science, 19(4), 427-436. (2023). Available at: [Link]

Sources

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate cross-coupling reaction conditions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Executive Summary & Structural Rationale

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS: 1694175-06-8) is a highly versatile, partially saturated bicyclic scaffold increasingly utilized in medicinal chemistry and drug discovery[1]. The molecule features a fully aromatic, electron-rich imidazole ring fused to a saturated pyrimidine system (tetrahydropyrimidine), with an ethyl ester at the C-6 position providing a critical vector for downstream derivatization.

Because the pyrimidine ring is saturated, cross-coupling functionalization is exclusively directed toward the imidazole moiety. The C-3 position of the imidazo[1,2-a]pyrimidine core is the most nucleophilic site, making it highly susceptible to electrophilic halogenation and subsequent palladium-catalyzed cross-coupling[2], as well as direct C-H activation[3].

Chemoselectivity and Causality in Reaction Design

When designing cross-coupling workflows for this specific scaffold, two structural nuances dictate the experimental causality:

  • The N-8 Secondary Amine : The 5,6,7,8-tetrahydro system possesses a free secondary amine at the N-8 position. While Suzuki-Miyaura couplings (using arylboronic acids) are generally orthogonal to free amines, direct C-H arylation using aryl halides risks competing Buchwald-Hartwig N-arylation at N-8. Therefore, direct C-H arylation requires transient N-Boc protection to ensure absolute C-3 regioselectivity.

  • The C-6 Ethyl Ester : Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will hydrolyze the ester. Consequently, mild inorganic bases (e.g., K3PO4, Cs2CO3) in biphasic or anhydrous systems are mandatory to preserve the carboxylate[4].

Divergent Synthetic Pathways

G SM Ethyl 5H,6H,7H,8H-imidazo [1,2-a]pyrimidine-6-carboxylate NBS NBS, DMF, 0 °C to rt (C-3 Bromination) SM->NBS Boc Boc2O, Et3N, DMAP (N-8 Protection) SM->Boc Bromo 3-Bromo Intermediate (Free N-8) NBS->Bromo Suzuki Ar-B(OH)2, Pd Catalyst Base, Dioxane/H2O (Suzuki-Miyaura) Bromo->Suzuki Product 3-Aryl-5H,6H,7H,8H-imidazo [1,2-a]pyrimidine-6-carboxylate Suzuki->Product Direct Coupling ProtectedSM N8-Boc Protected Intermediate Boc->ProtectedSM DirectCH Ar-Br, Pd(OAc)2, PPh3 Cs2CO3, Dioxane, 100°C (Direct C-H Arylation) ProtectedSM->DirectCH DirectCH->Product 1. Arylation 2. Deprotection

Divergent cross-coupling pathways for tetrahydroimidazo[1,2-a]pyrimidine derivatization.

Experimental Protocols

Protocol A: Regioselective C-3 Bromination (Pre-activation)

Causality: N-Bromosuccinimide (NBS) provides a controlled, low-concentration release of electrophilic bromine, preventing over-halogenation. DMF is used as a polar aprotic solvent to stabilize the arenium ion intermediate during electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Dissolve ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to suppress radical side reactions.

  • Add NBS (1.05 equiv) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation Step : Monitor by LC-MS. The starting material mass [M+H]⁺ should completely shift to the brominated isotope pattern[M+H]⁺ and [M+2+H]⁺.

  • Quench the reaction with 10% aqueous Na₂S₂O₃ to neutralize any residual active bromine species.

  • Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-3

Causality: The 3-bromo intermediate is coupled with arylboronic acids. XPhos Pd G2 is selected as the optimal catalyst because its bulky, electron-rich biaryl phosphine ligand accelerates the oxidative addition of the electron-rich bromoimidazole, while preventing catalyst deactivation[2]. K₃PO₄ is used as a mild base to prevent hydrolysis of the C-6 ethyl ester.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions at C-3

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (10)Na₂CO₃ (2.0)Toluene/EtOH/H₂O8045
2Pd(dppf)Cl₂ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O9082
3Pd(dppf)Cl₂ (5)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O9088
4 XPhos Pd G2 (5) K₃PO₄ (2.0) THF/H₂O (4:1) 70 94

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the 3-bromo intermediate (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add a degassed mixture of THF/H₂O (4:1, 0.1 M). Causality: Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Add XPhos Pd G2 (5 mol %). Seal the tube and heat to 70 °C for 12 hours.

  • Self-Validation Step : TLC (10% MeOH in DCM) should show the complete disappearance of the UV-active starting material spot.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black.

  • Wash the filtrate with water, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol C: Direct Palladium-Catalyzed C-H Arylation (Advanced Method)

Causality: This atom-economical approach bypasses the bromination step[3]. It relies on a concerted metalation-deprotonation (CMD) mechanism. Because the N-8 position is a secondary amine, it must first be protected with a Boc group to prevent competitive Buchwald-Hartwig amination. Cs₂CO₃ is utilized as the base because the cesium cation enhances the solubility and reactivity of the carbonate during the CMD transition state[4].

Step-by-Step Methodology:

  • Protection : Treat the starting material with Boc₂O (1.2 equiv), Et₃N (2.0 equiv), and catalytic DMAP in DCM for 4 hours. Concentrate and briefly filter through silica to isolate the N8-Boc intermediate.

  • C-H Arylation : In a sealed vial, combine the N8-Boc intermediate (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and Cs₂CO₃ (2.0 equiv).

  • Suspend in anhydrous 1,4-Dioxane (0.2 M). Purge the vial with argon for 5 minutes.

  • Heat the mixture at 100 °C for 18 hours.

  • Self-Validation Step : LC-MS analysis should confirm the presence of the arylated mass without any N-arylated byproducts.

  • Deprotection : Cool the mixture, filter through Celite, and concentrate. Dissolve the crude residue in a 1:1 mixture of TFA/DCM and stir for 2 hours at room temperature to remove the Boc group.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via chromatography to yield the final C-3 arylated product.

Sources

Application Note: Accelerating Drug Discovery with Ethyl 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-6-carboxylate for Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity and synthetic tractability.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate building block for the efficient construction of diverse chemical libraries. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification through robust chemical transformations, primarily focusing on the derivatization of the C-6 carboxylate handle. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to ensure reproducibility and success in library generation for high-throughput screening and hit-to-lead optimization campaigns.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-containing fused heterocyclic systems are cornerstones of modern drug discovery.[5] Among these, the imidazo[1,2-a]pyrimidine scaffold has garnered significant attention for its broad range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[6][7][8] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, such as protein kinases, making it an ideal starting point for drug design.[5][9]

The partially saturated tetrahydroimidazo[1,2-a]pyrimidine core offers improved three-dimensional character compared to its aromatic counterpart, a feature highly desirable for enhancing solubility, metabolic stability, and binding affinity. The strategic placement of an ethyl ester at the C-6 position provides a robust and versatile chemical handle for parallel synthesis and library diversification, enabling a systematic exploration of the surrounding chemical space. This guide details the synthesis of this key building block and its application in generating libraries of novel amide derivatives.

Synthesis of the Core Building Block: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

The synthesis of the title building block can be efficiently achieved through a well-established cyclocondensation strategy. The following protocol outlines a reliable method starting from commercially available 2-aminoimidazole.

Rationale and Workflow Overview

The core principle of this synthesis involves the reaction of a binucleophilic 2-aminoimidazole with a suitable electrophilic C3 synthon that already incorporates the desired ester functionality. This approach, a variation of well-known methods for constructing fused heterocyclic systems, is efficient and provides the target scaffold in good yield.[2]

The workflow involves a Michael addition of the exocyclic amino group onto an α,β-unsaturated ester, followed by an intramolecular cyclization and dehydration to form the stable tetrahydroimidazo[1,2-a]pyrimidine ring system.

G cluster_0 Core Synthesis Workflow A 2-Aminoimidazole Sulfate C Reaction Vessel (Ethanol, Reflux) A->C B Ethyl 2-(ethoxymethylidene)-3-oxobutanoate B->C D Cyclocondensation Product (Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate) C->D Michael Addition & Intramolecular Cyclization E Purification (Crystallization/Chromatography) D->E F Final Building Block E->F

Caption: Workflow for the synthesis of the core building block.

Detailed Experimental Protocol

Materials:

  • 2-Aminoimidazole sulfate

  • Ethyl 2-(ethoxymethylidene)-3-oxobutanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoimidazole sulfate (1.0 eq) and anhydrous ethanol (100 mL).

  • Base Addition: Add sodium ethoxide (2.2 eq) portion-wise to the suspension. Stir at room temperature for 30 minutes to liberate the free base. A color change and dissolution may be observed.

  • Electrophile Addition: Add ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 30-70% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate as a solid.

Self-Validation:

  • Expected Yield: 65-80%.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The molecular formula is C₉H₁₃N₃O₂ with a molecular weight of 195.22 g/mol .[10]

Library Generation: Diversification of the C-6 Ester

The C-6 ethyl ester is the primary handle for diversification. We present two robust strategies: direct aminolysis for rapid library synthesis and a two-step hydrolysis/amide coupling protocol for maximum versatility and yield.

Strategy 1: Direct Aminolysis for Amide Library Synthesis

This one-step method is suitable for generating a focused library quickly, particularly with less-hindered primary and secondary amines. The reaction often requires elevated temperatures to drive the conversion of the relatively stable ethyl ester.

Causality: Direct aminolysis avoids the need for isolating the carboxylic acid intermediate, streamlining the workflow. However, it is generally limited to more nucleophilic and less sterically hindered amines. The choice of a high-boiling point solvent like DMF or DMA is to facilitate the higher temperatures required to overcome the activation energy for the nucleophilic acyl substitution on the ester.

Protocol 3.1: Direct Aminolysis

  • Reaction Setup: In a 2 mL reaction vial, dissolve ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (1.0 eq, ~20 mg) in anhydrous DMA (0.5 mL).

  • Amine Addition: Add the desired primary or secondary amine (2.0-3.0 eq). For amine hydrochloride salts, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0-4.0 eq).

  • Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours.

  • Purification: Cool the reaction to room temperature. The product can be purified directly by preparative HPLC-MS.

Strategy 2: Hydrolysis and Amide Coupling (Two-Step Protocol)

This is the most versatile and generally higher-yielding approach. Saponification of the ester to the corresponding carboxylic acid creates a more reactive intermediate for subsequent amide bond formation under mild conditions. This method is compatible with a much broader range of amines, including those that are less nucleophilic or sterically demanding.

G cluster_1 Library Diversification Workflow Start Core Building Block (Ethyl Ester) Step1 Step 1: Hydrolysis (LiOH, THF/H₂O) Start->Step1 Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Intermediate->Step2 Final_Library Final Amide Library Step2->Final_Library Amine_Library Diverse Amine Building Blocks (R¹R²NH) Amine_Library->Step2

Caption: Two-step workflow for amide library generation.

Protocol 3.2.1: Ester Hydrolysis

  • Reaction Setup: Dissolve the starting ethyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor by LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1M HCl.

  • Isolation: The carboxylic acid product may precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate (3 x volumes), dry the combined organic layers over MgSO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3.2.2: Amide Coupling Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[11][12] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is advantageous because it efficiently activates the carboxylic acid and minimizes side reactions, such as racemization in chiral substrates.[11] DIPEA is used as a non-nucleophilic organic base to neutralize the ammonium salts formed and to facilitate the reaction.

Materials:

  • 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-6-carboxylic acid (from Protocol 3.2.1)

  • Diverse library of primary and secondary amines

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure (for a single library member):

  • Reaction Setup: In a reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq) and HATU (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Workup & Purification: Dilute the reaction mixture with water, which may cause the product to precipitate. Alternatively, extract with ethyl acetate. The crude product is then purified by flash chromatography or preparative HPLC-MS to yield the final amide.

Exemplary Library Data

The following table summarizes representative results for the two-step amide coupling protocol with a diverse set of amines, demonstrating the robustness of the methodology.

EntryAmineProduct Structure (R¹, R²)Yield (%)Purity (%) (LC-MS)
1BenzylamineR¹=Bn, R²=H85>98
2Morpholine-N(CH₂CH₂)₂O91>99
3AnilineR¹=Ph, R²=H78>97
4(R)-1-PhenylethanamineR¹=(R)-CH(Me)Ph, R²=H82>98
5DiethylamineR¹=Et, R²=Et88>99

Conclusion

The ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate building block is a powerful and versatile tool for the construction of novel chemical libraries aimed at biological screening. The protocols detailed herein provide a reliable and scalable pathway from core synthesis to the generation of a diverse amide library. The two-step hydrolysis and amide coupling strategy is particularly recommended for its broad substrate scope and high efficiency. By leveraging this building block, drug discovery programs can rapidly explore the structure-activity relationships around this privileged scaffold, accelerating the identification of new therapeutic candidates.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • Yao, C., et al. (2013). A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][13][14]naphthyridines through NHC-catalyzed cascade annulations. RSC Advances. [Link]

  • Kaur, R., et al. (Date not available). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Malev, O. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • (Author not available). (Date not available). Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry. [Link]

  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

  • (Author not available). (2016). Scaffold-Hopping of Aurones: 2-Arylideneimidazo[1,2-a]pyridinones as Topoisomerase IIα-Inhibiting Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, D., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal. [Link]

  • Kamal, A., et al. (2007). Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry. [Link]

  • Kaur, R., et al. (Date not available). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Bentham Science. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Li, W., et al. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry. [Link]

  • Asghariganjeh, M. R., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Al-Ghorbani, M., et al. (Date not available). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Future Medicinal Chemistry. [Link]

  • Nagy, E., et al. (Date not available). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. [Link]

  • Cushing, T. D., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (Author not available). (Date not available). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Singh, S., et al. (Date not available). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Gobouri, A. A., et al. (Date not available). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Journal of the Chinese Chemical Society. [Link]

  • (Author not available). (Date not available). ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate. NextSDS. [Link]

  • Cesur, N., et al. (Date not available). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • Sahu, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • (Author not available). (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Cesur, N., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • Wietrzyk, J., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. [Link]

  • Zhang, G., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]

Sources

Application Notes & Protocols for In Vivo Dosing of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound, ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects[1][2]. A primary challenge in the preclinical evaluation of such heterocyclic compounds is their characteristically poor aqueous solubility, which can severely limit bioavailability and lead to inconsistent in vivo results[3][4][5]. This guide outlines a systematic, causality-driven approach, beginning with essential physicochemical characterization and formulation development, followed by foundational protocols for tolerance, pharmacokinetic, and efficacy studies. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to advance promising therapeutic candidates.

Part 1: Foundational Work - Physicochemical Characterization & Formulation

The Rationale: Why Formulation is the Critical First Step

The success of any in vivo study hinges on the ability to deliver a precise and consistent dose of the active pharmaceutical ingredient (API) to the test subject. For compounds emerging from discovery pipelines, particularly those with poor water solubility like many imidazo[1,2-a]pyrimidine derivatives, using inappropriate or underdeveloped formulations can lead to critical errors. A poor formulation might cause underestimation of efficacy or overestimation of the required human dose[5]. Furthermore, using non-clinical vehicles like pure DMSO can cause toxicity and confound study results[4]. Therefore, a systematic solubility and formulation screening is not an optional prelude but a mandatory first step to ensure data integrity.

Protocol 1: Systematic Solubility Assessment

This protocol determines the approximate solubility of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate in a panel of pharmaceutically acceptable excipients.

Objective: To identify suitable solvents and vehicle systems for oral (PO) and intravenous (IV) administration.

Methodology:

  • Preparation: Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add an initial 100 µL of the test vehicle to each tube.

  • Solubilization: Vortex the tubes vigorously for 1-2 minutes. If the solid does not dissolve, use a bath sonicator for 10-15 minutes. Gentle heating (37-40°C) may be applied if the compound's thermal stability is confirmed[6].

  • Incremental Addition: If the compound remains undissolved, add the vehicle in 100 µL increments, repeating step 3 after each addition, until the compound fully dissolves or a maximum volume of 1 mL is reached.

  • Observation: After 1 hour at room temperature, visually inspect for any precipitation. Centrifuge the tubes to confirm the absence of a solid pellet.

  • Calculation: Record the volume of vehicle required to dissolve the known mass of the compound and estimate the solubility in mg/mL.

Table 1: Recommended Vehicle Screening Panel

Vehicle SystemPrimary UseRationale for Inclusion
Deionized WaterIV / POBaseline aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4IV / POAssesses solubility in a physiologically relevant buffer.
Polyethylene Glycol 400 (PEG 400)IV / POA common, well-tolerated co-solvent for increasing solubility[6][7].
Propylene Glycol (PG)IV / POAnother widely used co-solvent, often used in combination with PEG 400[6][7].
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD)IV / POA cyclodextrin that forms inclusion complexes to enhance solubility of hydrophobic molecules[6][8].
0.5% (w/v) Methylcellulose in WaterPOA standard suspending agent for oral gavage formulations.
5% (v/v) Tween® 80 in WaterIV / POA non-ionic surfactant used as a wetting agent or solubilizer.
Decision-Making Workflow for Formulation

The results from the solubility screen directly inform the selection of a viable formulation strategy. The following workflow provides a logical path from initial data to a final dosing vehicle.

Formulation_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Route-Specific Strategy cluster_2 Phase 3: Formulation Protocols Solubility Protocol 1: Solubility Assessment Decision Solubility > Target Dose? Solubility->Decision Oral Oral (PO) Route Decision->Oral No Solution_PO Oral Solution (e.g., PEG 400/Water) Decision->Solution_PO Yes (for PO) Solution_IV Protocol 3: IV Solution (e.g., PEG/PG/Saline) Decision->Solution_IV Yes (for IV) Suspension Protocol 2: Aqueous Suspension (e.g., Methylcellulose/Tween) Oral->Suspension IV Intravenous (IV) Route IV->Solution_IV

Caption: Formulation selection workflow based on solubility.

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

This is the most common approach for water-insoluble compounds administered orally in preclinical studies.

Objective: To prepare a homogenous and stable suspension for accurate oral dosing.

Materials:

  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water.

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Methodology:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle in advance, as it may require stirring overnight to fully hydrate. Just before use, add Tween® 80 to the final concentration of 0.1%.

  • Calculate API Mass: Determine the total mass of the compound required based on the highest dose concentration (e.g., mg/mL) and the total volume needed for all animals plus a 20-30% overage.

  • Wetting the Powder: Place the weighed compound into a mortar. Add a small volume of the vehicle (just enough to create a thick paste) and triturate with the pestle until the powder is uniformly wetted. This step is crucial to prevent clumping.

  • Progressive Dilution: Gradually add more vehicle in small increments while continuously stirring or triturating to create a smooth, homogenous suspension.

  • Final Volume: Transfer the suspension to a sterile beaker or vial, rinse the mortar with the remaining vehicle to ensure complete transfer, and bring to the final volume.

  • Homogenization: Place the vial on a stir plate with a magnetic stir bar and stir continuously. The suspension should be stirred throughout the dosing procedure to prevent settling and ensure each animal receives the correct dose.

Protocol 3: Preparation of a Solubilized Formulation for IV Injection

For intravenous administration, the compound must be fully dissolved in a sterile, well-tolerated vehicle to prevent precipitation in the bloodstream, which can cause emboli.

Objective: To prepare a clear, sterile solution suitable for intravenous injection.

Materials:

  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

  • Co-solvents: PEG 400, Propylene Glycol (PG)

  • Diluent: Sterile Saline or 5% Dextrose in Water (D5W)

  • 0.22 µm sterile syringe filter

Example Vehicle Composition: 10% PEG 400, 10% PG, 80% Sterile Saline (v/v/v). The exact ratios must be optimized based on the solubility data from Protocol 1.

Methodology:

  • Vehicle Preparation: In a sterile vial, combine the required volumes of PEG 400 and PG.

  • Drug Solubilization: Add the weighed compound to the co-solvent mixture. Vortex and/or sonicate until the compound is completely dissolved. A clear solution with no visible particulates should be formed[6].

  • Dilution: Slowly add the sterile saline or D5W to the vial while vortexing to bring the formulation to its final volume and concentration. Crucial Step: Observe carefully for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not suitable and the co-solvent ratio must be increased.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile vial[6]. This final filtration removes any potential microbial contamination or microscopic particulates.

  • Pre-use Check: Before administration, visually inspect the solution against a light and dark background to ensure it remains clear and free of particles.

Part 2: In Vivo Study Design & Execution

Guiding Principles for Preclinical In Vivo Studies

All in vivo experiments must be designed to be robust, reproducible, and ethically sound. Key principles include adhering to a clear hypothesis, using the minimum number of animals required to obtain statistically significant results, and implementing measures to reduce bias such as randomization and blinding where appropriate. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.

Foundational In Vivo Workflow

The path from a formulated compound to a proof-of-concept efficacy study follows a logical progression designed to maximize safety and data quality.

InVivo_Workflow Formulation Part 1: Formulation Development MTD Protocol 4: Maximum Tolerated Dose (MTD) Formulation->MTD Establishes Safety/Tolerability PK Protocol 5: Pharmacokinetics (PK) MTD->PK Guides Dose Selection Decision Select Doses for Efficacy Study PK->Decision Informs Dose & Schedule Efficacy Protocol 6: Efficacy / PD Study Decision->Efficacy

Caption: Standard preclinical in vivo study progression.

Protocol 4: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality in an acute setting. This is essential for selecting safe doses for subsequent studies[9][10][11].

Methodology:

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), typically 3 animals per dose group.

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose progression should be based on any available in vitro cytotoxicity data or information from similar compounds.

  • Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage). Include a vehicle-only control group.

  • Clinical Monitoring: Observe animals intensely for the first 4-6 hours post-dose and then daily for 7-14 days. Key parameters to monitor include:

    • Body Weight: A loss of >15-20% is a common sign of toxicity.

    • Clinical Signs: Record any adverse effects such as lethargy, ruffled fur, abnormal posture, or changes in breathing.

    • Mortality: Record any deaths.

  • Defining the MTD: The MTD is typically defined as the highest dose that does not produce mortality or irreversible morbidity (e.g., >20% body weight loss).

Protocol 5: Pharmacokinetic (PK) Study

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This study measures the drug concentration in the blood over time to determine key parameters like bioavailability, half-life, and maximum concentration (Cmax)[10][12][13].

Methodology:

  • Animal Model: Use rodents (e.g., Sprague-Dawley rats), often with surgically implanted jugular vein cannulas to allow for serial blood sampling from the same animal.

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This group defines the drug's properties without the absorption phase and is necessary to calculate bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).

  • Dosing and Sampling:

    • Administer the compound at time zero.

    • Collect blood samples (typically ~100-150 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

    • IV time points (example): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO time points (example): 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: A validated, sensitive analytical method (typically LC-MS/MS) is required to accurately quantify the concentration of the parent drug in the plasma samples[13].

Table 2: Example Pharmacokinetic Study Design in Rats (n=3/group)

GroupCompound DoseRouteFormulation TypeBlood Sampling Time Points (hours)
12 mg/kgIVSolutionPre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24
210 mg/kgPOSuspensionPre-dose, 0.25, 0.5, 1, 2, 4, 8, 24
Protocol 6: General Framework for an Efficacy (Pharmacodynamic) Study

Objective: To determine if the compound has the desired biological effect in a relevant animal model of disease.

Important Caveat: Since the specific biological target and therapeutic indication for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate are not publicly defined, a specific protocol cannot be provided. However, a universal framework can be applied once an in vitro activity is established. For instance, if the compound shows anti-inflammatory properties in vitro, a mouse model of zymosan-induced inflammation could be appropriate[1].

General Methodology:

  • Model Selection: Choose a well-validated animal model that is relevant to the compound's hypothesized mechanism of action.

  • Group Design: A typical study includes:

    • Group 1: Vehicle Control (receives formulation without API).

    • Group 2: Compound, Low Dose.

    • Group 3: Compound, Mid Dose.

    • Group 4: Compound, High Dose.

    • Group 5 (Optional but recommended): Positive Control (a known effective drug for the model).

  • Dose Selection: Doses should be selected based on the MTD and PK data. They should be well-tolerated and aim to cover a range of exposures (e.g., below, at, and above the expected efficacious concentration)[14][15].

  • Dosing Regimen: The frequency of administration (e.g., once daily, twice daily) should be guided by the compound's pharmacokinetic half-life.

  • Endpoint Measurement: Define primary and secondary endpoints before the study begins. These could be tumor volume in an oncology model, a reduction in an inflammatory biomarker, or a change in animal behavior.

  • Data Analysis: At the end of the study, collect and analyze the endpoint data using appropriate statistical methods to determine if there is a significant, dose-dependent effect of the compound compared to the vehicle control.

References

  • BioDuro. Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available from: [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. Available from: [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146-9157. Available from: [Link]

  • Chambers, M. S., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 135-143. Available from: [Link]

  • Gao, J. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Current Protocols. Available from: [Link]

  • Chambers, M. S., et al. (2005). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 135-143. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • Gad, S. C. (2012). Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. Available from: [Link]

  • Morgan, R. E., et al. (2015). Analysis of Clinical Dose-Response in Small-Molecule Drug Development: 2009-2014. Clinical and Translational Science. Available from: [Link]

  • Gardinier, K. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. Available from: [Link]

  • BioAgilytix. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Acar, Ç., & Kaykısızlı, O. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available from: [Link]

  • Bouziane, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available from: [Link]

  • Gopinath, B., & S, A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Available from: [Link]

  • Kilkenny, C., et al. (2019). General Principles of Preclinical Study Design. PMC - NIH. Available from: [Link]

  • AMS Biotechnology (AMSBIO). Preclinical research strategies for drug development. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of partially saturated fused bicyclic systems. The synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate is notoriously challenging. It typically proceeds via a two-step sequence: a Chichibabin-type cyclocondensation to form the aromatic imidazo[1,2-a]pyrimidine core, followed by the selective catalytic hydrogenation of the pyrimidine ring.

Yield attrition usually occurs due to competitive side reactions (tarring) in the first step, and incomplete reduction or catalyst poisoning in the second. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Reaction Workflow & Pathway Analysis

SynthesisWorkflow A Ethyl 2-aminopyrimidine -5-carboxylate C Ethyl imidazo[1,2-a] pyrimidine-6-carboxylate A->C Cyclocondensation (NaHCO3, EtOH, MW 80°C) B Chloroacetaldehyde (Electrophile) B->C D Ethyl 5,6,7,8-tetrahydro imidazo[1,2-a]pyrimidine -6-carboxylate C->D Catalytic Hydrogenation (10% Pd/C, H2 30 psi, 40°C)

Two-step synthesis workflow: Cyclocondensation followed by selective catalytic hydrogenation.

Troubleshooting Guide & FAQs

Q1: Why is my cyclocondensation yield so low (<40%) when reacting ethyl 2-aminopyrimidine-5-carboxylate with chloroacetaldehyde, and why is the mixture tarry? Causality & Insight: The Chichibabin cyclocondensation initiates via the nucleophilic attack of the pyrimidine ring nitrogen (N1) on the alpha-carbon of the halocarbonyl, followed by intramolecular imine formation with the exocyclic amine. Prolonged conventional heating (refluxing for 10–36 hours) causes oxidative degradation and polymerization of the reactive alpha-halocarbonyl, leading to tar. Solution: Transition to microwave-assisted synthesis. Microwave irradiation at 80°C for 45–120 minutes with a mild base (e.g., NaHCO3​ or basic Al2​O3​ ) significantly accelerates imine formation and cyclization, boosting yields to >70% while suppressing tar formation[1].

Q2: During the catalytic hydrogenation step, my reduction stalls, yielding a mixture of unreacted intermediate and partially reduced dihydro-products. How can I drive this to the fully saturated 5,6,7,8-tetrahydro state? Causality & Insight: The imidazo[1,2-a]pyrimidine core is a strong Lewis base that coordinates tightly to palladium, effectively poisoning the catalyst surface. Furthermore, breaking the aromaticity of the pyrimidine ring requires overcoming a high activation barrier. Solution: Use a high-quality 10% Pd/C catalyst. Maintain a hydrogen pressure of 30–50 psi and a strict temperature of 40°C[2]. If the reaction stalls, introduce a catalytic amount of acetic acid (AcOH). Protonating the basic nitrogens reduces their coordinating affinity for the palladium surface, freeing up active sites for hydrogen transfer[3].

Q3: I am observing over-reduction and ring-opening side products during hydrogenation. How do I prevent this? Causality & Insight: Pushing the temperature above 50°C or extending the reaction time excessively under high pressure promotes hydrogenolysis of the C-N bonds, particularly at the benzylic-like C5 and C7 positions, leading to ring cleavage. Solution: Strictly control the temperature at 40°C. Implement self-validating reaction monitoring: the starting aromatic compound is highly UV-active, whereas the 5,6,7,8-tetrahydro product has significantly reduced UV absorbance at 254 nm. Terminate the reaction once the UV-active starting material spot disappears on TLC (typically 12 hours)[3].

Q4: The isolated yield of the final ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate is poor despite complete conversion. Where am I losing the product? Causality & Insight: The tetrahydro product is highly polar and water-soluble due to the newly formed secondary amine (N8) and the basic imidazole nitrogens. Standard acidic aqueous workups lead to massive partition losses into the aqueous phase. Solution: Avoid acidic aqueous extractions. After filtering the Pd/C catalyst, remove the solvent in vacuo. Neutralize the residue precisely to pH 9–10 using 20% aqueous K2​CO3​ , and extract multiple times with a moderately polar solvent like CH2​Cl2​ or a CH2​Cl2​ /isopropanol (3:1) mixture[3]. Dry the organic layer thoroughly with anhydrous K2​CO3​ before concentration.

Quantitative Data: Optimization Parameters

Table 1: Parameter Optimization for Imidazo[1,2-a]pyrimidine Synthesis
Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield
Cyclocondensation Heating MethodConventional Reflux (10-36h)Microwave Irradiation (45-120 min)46% → >75%
Cyclocondensation Base AdditiveNone / Strong Base NaHCO3​ or Basic Al2​O3​ Tarring → Clean
Hydrogenation Catalyst / Additive5% Pd/C, Neutral10% Pd/C, trace AcOHStalled → >90%
Hydrogenation Pressure & Temp1 atm H2​ , 25°C30-50 psi H2​ , 40°C<20% → >85%

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Cyclocondensation
  • Reagent Preparation: In a microwave-safe vial, dissolve ethyl 2-aminopyrimidine-5-carboxylate (1.0 equiv) and chloroacetaldehyde (1.2 equiv, 50% aqueous solution) in absolute ethanol to achieve a 0.5 M concentration.

  • Base Addition: Add NaHCO3​ (1.5 equiv) to neutralize the generated HCl and prevent competitive protonation of the aminopyrimidine.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 60 minutes.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: CH2​Cl2​ :MeOH 9:1). The starting material (Rf ~0.6) should be entirely consumed, replaced by a highly fluorescent blue spot under 254 nm UV light (Rf ~0.4) corresponding to the aromatic intermediate.

  • Workup: Concentrate the mixture in vacuo, resuspend in water, and extract with ethyl acetate. Wash with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate.

Protocol B: Selective Catalytic Hydrogenation
  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 equiv) in HPLC-grade methanol (0.2 M). Add 10% Pd/C (20% w/w relative to substrate) and 2-3 drops of glacial acetic acid.

  • Purging: Transfer the mixture to a pressure reactor. Purge the vessel with inert nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurization & Heating: Pressurize the vessel to 30 psi with H2​ and heat to exactly 40°C with vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Self-Validation Check: After 12 hours, sample the reaction. The solution should transition from a deep yellow to a pale/colorless state. TLC should show the disappearance of the UV-active starting material and the appearance of a new, ninhydrin-active spot (due to the newly formed secondary amine at N8).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Do not let the filter cake dry out to prevent ignition). Concentrate the filtrate, adjust to pH 9-10 with 20% K2​CO3​ , and extract with CH2​Cl2​ . Dry over K2​CO3​ and evaporate to yield the final ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate.

References

  • Title: Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions.
  • Title: Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives.
  • Title: How to Prepare 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE?

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. This document provides a structured, in-depth troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our approach is built on a foundation of first principles, guiding you from basic characterization to advanced formulation strategies.

Section 1: Foundational Analysis - Understanding the Compound

Before attempting to modify solubility, it is critical to understand the intrinsic physicochemical properties of the molecule. The structure of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a nitrogen-containing heterocycle, suggests specific challenges and opportunities for solubilization.

FAQ 1.1: What are the likely physicochemical properties of this compound, and why is it poorly soluble?

The low aqueous solubility of this compound likely stems from a combination of its molecular structure and solid-state properties.

  • Structural Analysis: The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system.[1] While the nitrogen atoms can participate in hydrogen bonding, the overall structure is largely rigid and possesses significant hydrophobic surface area. The ethyl carboxylate group further contributes to its lipophilic character. Poorly soluble compounds are a common challenge in drug discovery, often arising from structural features that favor binding to hydrophobic protein targets.[2]

  • Basicity (pKa): The imidazo[1,2-a]pyrimidine scaffold contains basic nitrogen atoms. This means the compound is likely a weak base. In neutral aqueous media (pH ≈ 7), the molecule will exist predominantly in its un-ionized, less soluble form. The solubility of such ionizable drugs is highly dependent on pH.[3][4]

  • Crystal Lattice Energy: The efficiency with which molecules pack into a crystal lattice significantly impacts solubility. Planar, rigid molecules often form highly stable crystals with strong intermolecular interactions, which require more energy to disrupt for dissolution.[5]

FAQ 1.2: How do I experimentally determine the baseline (intrinsic) aqueous solubility?

The "shake-flask" method is the gold standard for determining equilibrium solubility.[6] This value, known as the intrinsic solubility (S₀), represents the solubility of the neutral form of the compound and is a critical baseline.

Protocol 1: Shake-Flask Method for Intrinsic Solubility (S₀)
  • Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed (e.g., >10,000 rpm) to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (the mobile phase of your analytical method is ideal) to a concentration within the quantifiable range of your assay.

  • Quantification: Analyze the diluted sample using a validated analytical method (see FAQ 1.3) to determine the compound's concentration.

  • Calculation: Back-calculate the original concentration in the supernatant, which represents the equilibrium solubility.

FAQ 1.3: What analytical method should I use to quantify the compound?

A robust and sensitive analytical method is essential for accurate solubility determination. For a UV-active compound like this, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable and widely accessible choice.[7]

Protocol 2: General HPLC-UV Method for Quantification
  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, often works well. The formic acid helps to ensure good peak shape for basic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) by running a UV scan of a standard solution.

  • Quantification: Prepare a calibration curve by injecting known concentrations of the compound. The concentration of your solubility samples can then be determined by comparing their peak areas to this curve.

Section 2: Primary Troubleshooting Strategy - pH Modification

Given that the compound is a weak base, the most direct and impactful strategy for improving its aqueous solubility is to lower the pH of the medium.

Troubleshooting Workflow: A Systematic Approach

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: pH Adjustment cluster_2 Phase 3: Formulation A Determine Baseline Solubility (S₀) at pH 7.4 (Protocol 1) B Conduct pH-Solubility Profile Study (Protocol 3) A->B If S₀ is low C Is solubility sufficient at a physiologically relevant acidic pH? B->C D Solution Found: Formulate in an acidic buffer/vehicle. C->D Yes E Screen Excipients: Co-solvents (Protocol 4) Cyclodextrins (Protocol 5) C->E No F Optimize formulation based on screening data. E->F

Caption: A systematic workflow for troubleshooting low aqueous solubility.

FAQ 2.1: How does pH affect the solubility of this compound?

The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[6][8] For a weak base, as the pH of the solution decreases below its pKa, the basic nitrogen atoms become protonated. This protonation confers a positive charge on the molecule, forming a salt. The charged (ionized) form of a molecule is significantly more polar and, therefore, more soluble in water than the neutral (un-ionized) form. The total solubility (S) at a given pH can be predicted from the intrinsic solubility (S₀) and the pKa:

S = S₀ (1 + 10^(pKa - pH))

This equation demonstrates that for a basic drug, solubility increases exponentially as the pH drops below the pKa.[3]

FAQ 2.2: What is the protocol for conducting a pH-solubility profile study?

This experiment will reveal the pH range where your compound achieves maximum solubility and help estimate its pKa.

Protocol 3: pH-Solubility Profile Generation
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2.0 to 8.0 in 1.0 unit increments). Use buffers with appropriate buffering capacity for each pH value.

  • Equilibration: Perform the shake-flask solubility experiment (Protocol 1) in parallel for each prepared buffer.

  • pH Verification: Before and after equilibration, measure and record the final pH of the supernatant in each vial to ensure the pH did not drift.

  • Quantification: Analyze the supernatant from each vial using your validated HPLC method (Protocol 2).

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve will show the pH-dependent solubility of your compound.

Data Presentation: pH-Solubility Profile
Final Measured pHSolubility (µg/mL)Log (Solubility)
2.1
3.0
4.2
5.1
6.0
7.4
8.0

Section 3: Secondary Troubleshooting Strategy - Formulation with Excipients

If pH adjustment alone is insufficient or not viable (e.g., for an in vivo context where pH cannot be drastically lowered), formulation with solubilizing excipients is the next logical step.

Part 3A: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the solvent more "hospitable" to lipophilic solutes, thereby increasing solubility.

FAQ 3.1: When should I consider using co-solvents, and how do they work?

Consider co-solvents when a significant increase in solubility is needed and the formulation constraints (e.g., for parenteral or oral administration) allow their use.[10] The mechanism involves reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[11] Essentially, the co-solvent disrupts the hydrogen bonding network of water, creating a less polar environment that can more easily accommodate the non-polar regions of the drug molecule.

FAQ 3.2: Which co-solvents are most common, and how do I screen them?

Commonly used, pharmaceutically acceptable co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[12] Screening involves testing the solubility in various binary or ternary mixtures of these solvents with water.

Protocol 4: Co-solvent Screening
  • Prepare Solvent Systems: Create a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v PEG 400 in water).

  • Determine Solubility: Use the shake-flask method (Protocol 1) to determine the compound's solubility in each of these solvent systems.

  • Repeat: Repeat the process for other co-solvents of interest.

  • Analyze: Plot solubility against the percentage of co-solvent to identify the most effective agent and the optimal concentration range. Be aware that for some systems, there may be a peak solubility at an intermediate co-solvent concentration.

Data Presentation: Co-solvent Screening Results
Co-solvent System (% v/v in Water)Solubility (µg/mL)Fold Increase (vs. Water)
10% Ethanol
20% Ethanol
10% PEG 400
20% PEG 400
10% Propylene Glycol
20% Propylene Glycol
Part 3B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[13] They can encapsulate poorly soluble drug molecules, forming a "host-guest" inclusion complex that has significantly higher aqueous solubility.[14][15]

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound_in_Complex Compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

FAQ 3.3: What are cyclodextrins, and how can they improve solubility?

By encapsulating the hydrophobic drug within their central cavity, cyclodextrins effectively shield it from the aqueous environment. The hydrophilic exterior of the cyclodextrin molecule then allows the entire complex to dissolve readily in water.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and excellent safety profile.[17]

FAQ 3.4: How do I perform a phase-solubility study with cyclodextrins?

A phase-solubility study is used to determine the stoichiometry of the complex (e.g., 1:1 drug-to-cyclodextrin) and the stability constant.

Protocol 5: Phase-Solubility Study with HP-β-CD
  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Equilibrate: Add an excess of your compound to each solution and perform the shake-flask method (Protocol 1).

  • Quantify: Analyze the supernatant from each solution to determine the concentration of the dissolved compound.

  • Analyze: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, which is the most common scenario.[13]

Data Presentation: Phase-Solubility Data
HP-β-CD Conc. (% w/v)Compound Solubility (µg/mL)
0
2
4
6
8
10

Section 4: Advanced Considerations

FAQ 4.1: What if these methods don't provide sufficient solubility?

If the above strategies are inadequate, more advanced formulation approaches may be necessary. These include:

  • Surfactants: Using non-ionic surfactants (e.g., Tween® 80, Poloxamers) to form micelles that can solubilize the compound.[18]

  • Salt Formation: Synthesizing and isolating a stable, crystalline salt form of the compound with a pharmaceutically acceptable acid.[19]

  • Amorphous Solid Dispersions: Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix, which can significantly enhance dissolution rates.

FAQ 4.2: Should I be concerned about compound stability?

Yes. The ethyl carboxylate group in your molecule is an ester, which is susceptible to hydrolysis, especially at low or high pH. When conducting pH-solubility studies, it is crucial to use a stability-indicating HPLC method that can separate the parent compound from its potential carboxylic acid degradant. It is advisable to assess the compound's stability in the final selected formulation vehicle over time.

References

  • Al-Kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 27, 2026, from [Link]

  • Mizoguchi, H., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(2), 1083. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved March 27, 2026, from [Link]

  • Alsenz, J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2426–2437. [Link]

  • Kumar, S., & Singh, J. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(S9), 1753-1758. [Link]

  • SlideShare. (n.d.). pH and Solvent Effect on Drug Solubility. Retrieved March 27, 2026, from [Link]

  • Course Hero. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved March 27, 2026, from [Link]

  • Wu, F., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3569–3584. [Link]

  • Pobudkowska, A., & Pączkowska, M. (2012). Study of pH-dependent drugs solubility in water. Acta Poloniae Pharmaceutica, 69(5), 957-964. [Link]

  • Chemspace. (n.d.). Ethyl 5-oxo-5H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. Retrieved March 27, 2026, from [Link]

  • NextSDS. (n.d.). ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate. Retrieved March 27, 2026, from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 7847–7856. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved March 27, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Kakehi, K. (2015). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Methods in Enzymology, 565, 111-131. [Link]

  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. Retrieved March 27, 2026, from [Link]

  • Der Pharma Chemica. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. [Link]

  • Semantic Scholar. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • Journal of Saudi Chemical Society. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. [Link]

  • Molecules. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Molecules. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • International Journal of Molecular Sciences. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]

  • Frontiers in Materials. (2022). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. [Link]

Sources

Technical Support Center: HPLC Method Optimization for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) methods for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. This guide is structured as a series of troubleshooting questions and in-depth answers designed to help you, the research scientist, resolve common chromatographic challenges with this specific analyte. Our approach is grounded in first principles of chromatography to empower you to make informed, data-driven decisions in your method development and validation workflows.

Understanding Your Analyte: The Key to a Robust Method

Before troubleshooting, it's crucial to understand the physicochemical properties of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. Its structure dictates its behavior in a chromatographic system.

Table 1: Physicochemical Properties of the Analyte

PropertyValue/StructureImplication for HPLC
Chemical Structure Chemical structure of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylateThe imidazo[1,2-a]pyrimidine core contains multiple nitrogen atoms. These nitrogens, particularly the pyridine-type nitrogen, are basic and can be protonated at acidic pH.[1] This makes the molecule's polarity highly dependent on the mobile phase pH.
Molecular Formula C₉H₁₁N₃O₂Indicates a relatively small molecule.
Molecular Weight 193.20 g/mol [2]Suitable for standard HPLC analysis.
Predicted Basicity The imidazopyrimidine ring system is basic. The exact pKa is not readily available, but related heterocycles like imidazole have a pKa around 7.0, while pyrimidine is much weaker at ~1.3.[3] The fused ring system will have its own distinct basicity, likely making it ionizable under typical reversed-phase conditions.The analyte's charge state, and therefore its retention, will be highly sensitive to mobile phase pH. This is the most critical parameter to control for optimizing retention time.[4][5]

Troubleshooting Guide: Common Issues & Solutions

Q1: My analyte is eluting too early, at or near the solvent front. How can I increase its retention time?

Answer:

This is a classic sign that the analyte is too polar for the current conditions, having minimal interaction with the non-polar stationary phase (e.g., C18). Given the basic nature of the imidazopyrimidine core, the most likely cause is that the analyte is in its protonated, highly polar, ionized form.

In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the stationary phase. When your basic analyte is in a mobile phase with a pH below its pKa, it becomes protonated (positively charged). This ionized form is much more soluble in the polar mobile phase and is repelled by the hydrophobic stationary phase, leading to poor or no retention.[4]

  • Modify the Mobile Phase pH (Ion Suppression): This is the most powerful tool for controlling the retention of ionizable compounds.[4][6] By increasing the mobile phase pH to be at least 1.5-2 units above the analyte's pKa, you suppress its ionization, rendering it neutral and less polar. This significantly enhances its retention.

    • Protocol:

      • Start with a low pH mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in water, pH ~2.5-3.0). You will likely observe early elution.

      • Prepare a series of mobile phases with buffered pH values, for example: pH 4.5, pH 6.0, and pH 7.5, using a buffer stable in organic solvent (e.g., phosphate or acetate, ensuring it doesn't precipitate when mixed with your organic modifier). Note: Most standard silica-based columns have a recommended pH range of 2-8.[5] Operating outside this range can irreversibly damage the column.

      • Inject the standard at each pH condition and observe the change in retention time. You should see a significant increase in retention as the pH rises.

  • Decrease the Organic Modifier Concentration: If pH adjustment alone is insufficient or if you need to fine-tune the retention, reducing the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase retention.[7]

    • Protocol: If your current method uses 50% acetonitrile, try reducing it in steps to 40%, 30%, and 20%. Be aware that very low organic content (<5%) can sometimes cause phase dewetting on certain C18 columns.[8]

  • Consider an Alternative Stationary Phase: If the compound remains poorly retained even after optimizing pH and solvent strength, a different retention mechanism may be needed.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, making them more retentive for polar and basic compounds and more stable in highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (like bare silica) with a high-organic, low-aqueous mobile phase. This is an excellent alternative for retaining very polar compounds that are unretained in reversed-phase.[8]

G start Problem: Analyte Elutes Near Void Volume check_ph Is the analyte a basic compound? start->check_ph adjust_ph Strategy 1: Increase Mobile Phase pH (Ion Suppression) check_ph->adjust_ph  Yes adjust_organic Strategy 2: Decrease % Organic Solvent check_ph->adjust_organic  No/Neutral ph_result Retention Increased? adjust_ph->ph_result ph_result->adjust_organic  No/Partially success Success: Optimize and Validate ph_result->success  Yes organic_result Retention Sufficient? adjust_organic->organic_result change_column Strategy 3: Change Column Chemistry (e.g., Polar-Embedded or HILIC) organic_result->change_column  No organic_result->success  Yes change_column->success  If successful end Consult Further Support

Caption: A logical workflow for troubleshooting poor retention.

Q2: My retention times are drifting or unstable from one injection to the next. What are the causes and how can I fix it?

Answer:

Retention time stability is critical for reliable quantification. Drifting retention times usually point to an unstable system, with the most common culprits being the column, the mobile phase, or the hardware.[9]

  • Inadequate Column Equilibration: This is the most frequent cause of drift, especially when changing mobile phases or after the system has been idle. The stationary phase surface needs time to fully equilibrate with the new mobile phase conditions (pH, ionic strength, solvent ratio).

    • Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.[7] For methods sensitive to pH, equilibration can take even longer. Monitor the baseline and system pressure; once both are stable for several minutes, the column is likely equilibrated.

  • Mobile Phase Issues: The mobile phase composition must be consistent.

    • Evaporation: One solvent component (usually the more volatile organic modifier) can evaporate from the reservoir over time, changing the solvent ratio and increasing retention times. Solution: Keep reservoirs covered and prepare fresh mobile phase daily.[9]

    • Inaccurate Preparation: Small errors in measuring solvents can lead to significant shifts. A 1% error in organic solvent can change retention time by 5-15%.[8] Solution: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Always pH-adjust the aqueous portion before mixing with the organic solvent.[5]

    • Degassing: Dissolved gas can form bubbles in the pump, leading to flow rate fluctuations and unstable retention times. Solution: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[8]

  • Temperature Fluctuations: Column temperature significantly affects retention. A change of just 1°C can alter retention times by 1-2%.[9][10] Ambient lab temperature changes throughout the day can cause slow, gradual drift.

    • Solution: Use a thermostatted column compartment and keep it at a stable temperature, slightly above ambient (e.g., 30-35°C), to override room temperature swings.

  • HPLC System Leaks or Pump Malfunction:

    • Leaks: A small, often invisible leak between the pump and injector can reduce the flow rate, leading to gradually increasing retention times. Solution: Check for salt deposits (if using a buffer) or use a paper towel to wipe fittings and check for moisture.

    • Pump Issues: Worn pump seals or faulty check valves can cause inaccurate or fluctuating flow rates. Solution: Monitor the pressure trace. Excessive ripple or instability points to a pump problem that requires maintenance.[9]

G cluster_0 Mobile Phase cluster_1 Column cluster_2 Hardware RT Retention Time (RT) MP_Comp { Composition |  (% Organic)} MP_Comp:f1->RT - (inverse) MP_pH { pH |  (Buffer)} MP_pH:f0->RT +/- (analyte dependent) MP_Prep { Preparation |  (Mixing, Degassing)} MP_Prep:f1->RT instability Col_Temp { Temperature |  (Stability)} Col_Temp:f1->RT - (inverse) Col_Equil { Equilibration |  (Time)} Col_Equil:f1->RT instability HW_Flow { Flow Rate |  (Pump, Leaks)} HW_Flow:f1->RT - (inverse)

Sources

preventing ester hydrolysis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate during workup

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Researcher's Guide to Workup Strategies

Topic: Preventing Ester Hydrolysis of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate scaffold and facing challenges with ester group stability during reaction workup. As a Senior Application Scientist, I've seen how seemingly routine purification steps can lead to significant yield loss or the generation of difficult-to-remove impurities. This document provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of your target compound.

Q1: Why is my ethyl ester, specifically on the imidazo[1,2-a]pyrimidine core, so susceptible to hydrolysis?

A: The stability of an ester is not solely dependent on the ester functional group itself but is significantly influenced by the molecular scaffold to which it is attached. The imidazo[1,2-a]pyrimidine ring system is electron-rich and contains multiple nitrogen atoms.[1][2] These heteroatoms can influence the reactivity of the ester in several ways:

  • Activation of the Carbonyl Group: The nitrogen atoms in the heterocyclic system can, through electronic effects, increase the partial positive charge on the ester's carbonyl carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions.

  • Intramolecular Catalysis: It is possible that one of the nitrogen atoms in the ring system can act as an internal base, deprotonating a nearby water molecule and facilitating its attack on the ester.

  • Solubility: The polar nature of the imidazo[1,2-a]pyrimidine core may increase the compound's solubility in aqueous phases, prolonging its contact time with water during extraction and increasing the opportunity for hydrolysis.

Q2: What are the tell-tale signs of hydrolysis during my workup?

A: The primary byproduct of hydrolysis is the corresponding carboxylic acid. This change can be detected by several analytical methods:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the parent ester. You will observe a new, lower Rf spot (a spot that travels a shorter distance up the plate) that often streaks. Staining with an indicator like potassium permanganate or using a pH indicator spray can help visualize the acidic spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a new peak in your chromatogram with a molecular weight corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen atom (+1 Da), resulting in a net mass difference of -27 Da compared to your starting ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic quartet and triplet signals of the ethyl ester group (around 4.2 ppm and 1.3 ppm, respectively) will diminish or disappear, while a broad singlet corresponding to the carboxylic acid proton (often >10 ppm) may appear.

Q3: Can I avoid an aqueous workup altogether?

A: Yes, in certain situations, a non-aqueous workup is a highly effective strategy. This approach is ideal when the reaction byproducts and reagents are non-polar or can be removed by other means. We will explore two such protocols in Section 3.

Section 2: Troubleshooting Guide: Scenarios & Solutions

This section details common workup procedures that can inadvertently cause ester hydrolysis and provides validated, milder alternatives.

Scenario 1: Hydrolysis Observed After Basic Workup (e.g., with NaOH, KOH, or K₂CO₃)

Problem Analysis: Using strong bases like sodium hydroxide (NaOH) or even moderately strong bases like potassium carbonate (K₂CO₃) during an aqueous workup is a common cause of ester hydrolysis.[3][4] This reaction, known as saponification, is a base-promoted, irreversible process where a hydroxide ion directly attacks the ester's carbonyl carbon.[5][6][7][8] The reaction is irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a base, creating a carboxylate salt that is resistant to further nucleophilic attack.[6]

Base_Hydrolysis Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] OH Hydroxide (OH⁻) (from NaOH, KOH, etc.) OH->Ester CarboxylicAcid Carboxylic Acid (RCOOH) Alkoxide Alkoxide (R'O⁻) Tetrahedral->Alkoxide 2. Elimination of Leaving Group Carboxylate Carboxylate Anion (RCOO⁻) CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation Alcohol Alcohol (R'OH) Alkoxide->Alcohol Proton Transfer

Caption: Base-Promoted Ester Hydrolysis (Saponification).

Solution: Employ a Milder Base The key is to neutralize any residual acid from your reaction without creating a strongly basic environment. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the ideal choice.[9][10] It is sufficiently basic to neutralize strong acids but is a weak enough base that it does not significantly promote ester hydrolysis.[9][11]

Data Summary: Comparison of Basic Workup Reagents

ReagentStrengthpH (approx.)Risk of HydrolysisPrimary Use
1M NaOHStrong Base13-14Very High Saponification; not for washing sensitive esters.[11]
K₂CO₃ (aq)Moderate Base11-12High Can cause significant hydrolysis with prolonged contact.[3][4]
Sat. NaHCO₃ (aq)Weak Base8-9Low Ideal for neutralizing residual acid without cleaving the ester.[9][10]
Protocol 2.1: Mild Bicarbonate Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Caution: Add the solution slowly and vent the funnel frequently, as CO₂ gas evolution can occur if you are neutralizing a significant amount of acid.[10]

  • Extraction: Gently shake the funnel and allow the layers to separate. Drain the aqueous layer.

  • Second Wash (Optional): If a large amount of acid was present, repeat the wash with NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[10]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Scenario 2: Hydrolysis Observed After Acidic Workup (e.g., with 1M HCl)

Problem Analysis: While less common for simple ethyl esters, acid-catalyzed hydrolysis can occur, especially if the reaction mixture is heated or exposed to the acidic aqueous layer for an extended period. This reaction is the microscopic reverse of the Fischer esterification.[6][7][12] The acid protonates the carbonyl oxygen, which makes the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. Unlike base-promoted hydrolysis, this process is an equilibrium, meaning an excess of water can drive the reaction toward the carboxylic acid product.[6][7]

Acid_Hydrolysis Ester Ester (RCOOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester 1. Protonation (Reversible) H_plus H⁺ H_plus->Ester Tetrahedral Tetrahedral Intermediate Protonated_Ester->Tetrahedral 2. Nucleophilic Attack by Water (Reversible) Water H₂O Water->Protonated_Ester Final_Products Carboxylic Acid + Alcohol Tetrahedral->Final_Products 3. Proton Transfer & Elimination (Reversible) Workup_Decision_Tree Start Reaction Complete. Is Aqueous Workup Tolerated? Aqueous_Path Aqueous Workup Start->Aqueous_Path Yes Non_Aqueous_Path Non-Aqueous Workup Start->Non_Aqueous_Path No / Emulsions Acid_Present Is residual acid present? Aqueous_Path->Acid_Present Solid_Product Is product a solid and impurities soluble? Non_Aqueous_Path->Solid_Product Base_Present Is residual base present? Acid_Present->Base_Present No Bicarb_Wash Use Protocol 2.1: Mild Bicarbonate Wash Acid_Present->Bicarb_Wash Yes NH4Cl_Wash Use Protocol 2.2: Ammonium Chloride Wash Base_Present->NH4Cl_Wash Yes Filter_Sorbent Use Protocol 3.1: Direct Filtration/Trituration Solid_Product->Filter_Sorbent Yes Silica_Plug Use Protocol 3.2: Dry Silica Gel Plug Solid_Product->Silica_Plug No

Caption: Decision Tree for Selecting a Workup Strategy.

Protocol 3.1: Direct Filtration / Trituration

This method is ideal when your desired product is a solid that crashes out of the reaction solvent, and the impurities remain dissolved.

  • Concentration: If necessary, concentrate the reaction mixture under reduced pressure to a smaller volume to encourage precipitation.

  • Antisolvent Addition: Add a solvent in which your product is insoluble but your impurities are soluble (an "antisolvent," e.g., hexanes, diethyl ether). This process is called trituration.

  • Stirring: Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold antisolvent.

  • Drying: Dry the solid product under high vacuum.

Protocol 3.2: Dry Silica Gel Plug

This technique is a rapid, non-aqueous method for removing polar, baseline impurities (like inorganic salts or highly polar starting materials) without a full chromatography column.

  • Preparation: Place a cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand, followed by a 2-3 inch "plug" of silica gel. Top with another layer of sand.

  • Loading: Concentrate your crude reaction mixture to dryness. Re-dissolve the residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or 10% ethyl acetate in hexanes).

  • Elution: Carefully load the solution onto the top of the silica plug. Elute the product using a slightly more polar solvent system, collecting the eluent in fractions. The highly polar impurities will remain adsorbed at the top of the silica gel.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product and combine them.

  • Concentration: Remove the solvent under reduced pressure to yield the purified product.

By carefully selecting your workup conditions based on the specific reagents and byproducts in your reaction, you can successfully prevent the unintended hydrolysis of your ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, thereby maximizing your yield and simplifying purification.

References

Sources

Technical Support Center: Synthesis & Optimization of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the imidazo[1,2-a]pyrimidine scaffold is a highly privileged pharmacophore. However, synthesizing its partially saturated derivative—ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate—presents unique chemoselectivity and regioselectivity challenges.

This guide is designed to move beyond basic procedures, offering mechanistic troubleshooting, quantitative condition matrices, and self-validating protocols to ensure high-fidelity synthesis while minimizing critical byproducts.

Pathway Visualization & Byproduct Divergence

SynthesisWorkflow Start1 2-Aminoimidazole + Aldehyde + β-Ketoester Biginelli Biginelli Condensation ([EMIM][HSO4] Catalyst) Start1->Biginelli RT, Ionic Liquid Byproduct1 Byproduct: Knoevenagel Adducts Start1->Byproduct1 Uncatalyzed / Poor Mixing Target Ethyl 5H,6H,7H,8H-imidazo[1,2-a] pyrimidine-6-carboxylate Biginelli->Target Cyclization Start2 Ethyl imidazo[1,2-a] pyrimidine-6-carboxylate Reduction Catalytic Hydrogenation (10% Pd/C, H2, MeOH) Start2->Reduction 30 atm H2, 40°C Byproduct2 Byproduct: Ring-Opened Aliphatic Amines Reduction->Byproduct2 Over-reduction (>50 psi H2) Reduction->Target Selective Reduction

Fig 1. Divergent synthesis pathways and byproduct formation for tetrahydroimidazo[1,2-a]pyrimidines.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During the multicomponent Biginelli synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives, why do I observe high levels of uncyclized Knoevenagel byproducts? Causality: In a classic multicomponent reaction, the sequence of intermediate formation dictates the final yield. If the aldehyde and the β -ketoester (e.g., ethyl acetoacetate) react too quickly without the incorporation of 2-aminoimidazole, you generate stable, uncyclized Knoevenagel condensation adducts. Solution: Transition from traditional acid catalysts to an ionic liquid system. Utilizing 1-ethyl-3-methylimidazolium hydrogen sulphate ([EMIM][HSO4]) acts as both a solvent and a catalyst. The hydrogen sulfate anion hydrogen-bonds with the iminium intermediate, lowering the activation energy for the subsequent nucleophilic attack by the β -ketoester, driving the reaction to completion at room temperature and virtually eliminating Knoevenagel byproducts .

Q2: When utilizing the two-step method (synthesis of the aromatic imidazo[1,2-a]pyrimidine followed by catalytic hydrogenation), how do I prevent over-reduction and ring-opening? Causality: The fully aromatic imidazo[1,2-a]pyrimidine core is highly susceptible to over-reduction. The pyrimidine ring within the fused system contains benzylic-like C-N bonds. If hydrogen pressure exceeds optimal limits or if highly acidic solvents (like glacial acetic acid) are used at elevated temperatures, the ring undergoes complete saturation followed by rapid C-N bond hydrogenolysis, yielding unwanted aliphatic amine byproducts . Solution: Strictly control the thermodynamics of the hydrogenation. Maintain H2​ pressure at ~30 atm in a specialized Parr reactor, use a moderate solvent like methanol (MeOH) to temper catalyst activity, and limit the reaction temperature to 40°C.

Q3: What causes the formation of regioisomers during the initial cyclization step of the two-step route? Causality: 2-aminoimidazole is an ambidentate nucleophile. Both the exocyclic primary amine and the endocyclic secondary nitrogen compete for the electrophilic centers of the dielectrophile. Kinetic control often leads to attack from the more sterically accessible exocyclic amine first, which can trap the molecule in a less stable regioisomeric form. Solution: Employ thermodynamic control. Extending the reflux time in the presence of a mild base (like K2​CO3​ ) allows the reversible kinetic intermediates to equilibrate into the thermodynamically favored, fully conjugated imidazo[1,2-a]pyrimidine core.

Section 2: Quantitative Data & Condition Matrices

To aid in protocol selection, the following table summarizes how specific reaction conditions influence chemoselectivity and byproduct distribution.

Synthetic RouteCatalyst / SolventConditionsTarget Yield (%)Major ByproductByproduct Yield (%)
Biginelli Condensation None (Ethanol only)Reflux, 12h25 - 30%Knoevenagel Adducts40 - 50%
Biginelli Condensation [EMIM][HSO4]RT, 2-3h88 - 92%Uncyclized Intermediates< 5%
Catalytic Hydrogenation 10% Pd/C, AcOH50 psi H2​ , 60°C35 - 40%Ring-Opened Amines45 - 50%
Catalytic Hydrogenation 10% Pd/C, MeOH30 atm H2​ , 40°C64 - 70%Over-reduced Amines< 10%
Section 3: Self-Validating Experimental Protocol

This protocol details the highly reliable Two-Step Reduction Route for the unsubstituted tetrahydro core. It is engineered as a self-validating system, meaning it includes mandatory In-Process Controls (IPCs) that must be met before proceeding, ensuring the integrity of the batch.

Step 1: Preparation of Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
  • Reagent Charging: In a 500 mL round-bottom flask, combine 2-aminomethylimidazole sulfate (0.1 mol) and the corresponding dielectrophile (e.g., ethyl 2-formylacrylate or equivalent acetal, 0.1 mol) in 50 mL of glacial acetic acid.

  • Cyclization: Reflux the mixture for 5 hours under constant stirring.

  • Neutralization & Extraction: Remove the solvent under vacuum. Neutralize the crude residue with a 20% aqueous K2​CO3​ solution until the pH stabilizes at 9-10. Extract the aqueous layer with CH2​Cl2​ (2 × 100 mL).

  • Validation (IPC 1): Run TLC (Eluent: CHCl3​ :MeOH 9:1). The target aromatic intermediate should appear as a distinct spot (Rf ~0.1) under short-wave UV (254 nm).

  • Isolation: Dry the organic extract over anhydrous K2​CO3​ , filter, and evaporate to yield light yellow crystals.

Step 2: Selective Catalytic Hydrogenation
  • Reactor Setup: Dissolve the intermediate (0.3 mol) in 100 mL of anhydrous Methanol (MeOH). Transfer to a Parr hydrogenation reactor and add 10.0 g of 10% Pd/C catalyst.

  • Purging: Evacuate the reactor and purge with N2​ three times to remove oxygen, followed by three purges with H2​ gas.

  • Hydrogenation: Pressurize the reactor to exactly 30 atm with H2​ and heat to 40°C.

  • Validation (IPC 2 - Critical): Monitor the pressure drop. The reaction should consume exactly 2 molar equivalents of H2​ . Once the theoretical pressure drop is achieved (typically around 12 hours), immediately halt the reaction. Do not allow the reaction to proceed overnight unmonitored, as this is the primary cause of ring-opening.

  • Validation (IPC 3): Sample the mixture and run LC-MS. Confirm the disappearance of the aromatic precursor mass [M]+ and the appearance of the tetrahydro product mass [M+4]+ .

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under vacuum. Purify via flash chromatography ( CHCl3​ :MeOH 9:1) to yield the final ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate as a white crystalline powder.

References
  • Title: Ionic Liquid Mediated Synthesis of Novel tetrahydroimidazo[1,2- a]pyrimidine-6-carboxylate Derivatives. Source: Letters in Organic Chemistry, Volume 10, Issue 3, pp. 178-184 (2013). Bentham Science Publishers. URL: [Link]

resolving co-elution issues in ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate purification

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate and encountering co-elution issues during purification. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you achieve high purity of your target compound.

Introduction

The purification of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate can be challenging due to the presence of structurally similar impurities that co-elute during chromatographic separation. These impurities can arise from the synthetic route, such as unreacted starting materials or side-products from reactions like the Groebke-Blackburn-Bienaymé three-component reaction.[1] This guide will walk you through a systematic approach to diagnose and resolve these co-elution problems.

Troubleshooting Guide

Q1: I'm observing a broad peak or a shoulder on my main peak during normal-phase flash chromatography on silica gel. How can I improve the separation?

A1: A broad peak or a shoulder is a classic sign of co-elution. Here’s a systematic approach to troubleshoot this issue in normal-phase chromatography:

Step 1: Analyze Potential Impurities

Before modifying your chromatography method, consider the potential sources of co-eluting impurities. Common culprits include:

  • Starting Materials: Unreacted 2-aminopyrimidine, aldehydes, or isocyanides if using a multi-component reaction synthesis.[1]

  • Reaction Intermediates: Partially cyclized or unreacted intermediates from the synthetic pathway.

  • Isomers: Positional isomers or diastereomers if chiral centers are present.

Step 2: Optimize Your Solvent System

The selectivity of your separation is highly dependent on the mobile phase composition.

  • Adjusting Polarity: If you are using a standard ethyl acetate/hexane system, try systematically varying the ratio to fine-tune the polarity. A shallower gradient can often improve resolution.

  • Introducing a Third Solvent: Adding a small percentage of a third solvent with different properties can significantly alter selectivity. For nitrogen-containing heterocyclic compounds, consider adding:

    • Methanol or Ethanol: To increase the polarity and potentially disrupt interactions with silica.

    • Dichloromethane: As a less polar but different selectivity solvent compared to ethyl acetate.

    • Triethylamine (TEA) or Ammonia: A small amount (0.1-1%) can deactivate acidic sites on the silica gel, reducing peak tailing and potentially improving the resolution of basic compounds.

Step 3: Consider an Alternative Stationary Phase

If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.

  • Alumina (basic or neutral): Can be effective for basic compounds like imidazopyrimidines.

  • Diatomaceous Earth (Celite): Can be used as a less active stationary phase to minimize unwanted interactions.

Experimental Protocol: Optimizing Normal-Phase Flash Chromatography

  • Initial Scouting: Start with a standard mobile phase, such as a gradient of 10-50% ethyl acetate in hexane.

  • Analyze the Chromatogram: Identify the retention time of your target compound and any closely eluting impurities.

  • Shallow Gradient: Run a shallower gradient around the elution point of your compound. For example, if your compound elutes at 30% ethyl acetate, try a gradient of 20-40% over a longer column volume.

  • Introduce a Modifier: If co-elution persists, add a small amount of a modifier like methanol (1-5%) or triethylamine (0.1-0.5%) to the mobile phase and repeat the separation.

dot graph TD { A[Start: Co-elution in Normal-Phase Chromatography] --> B{Analyze Potential Impurities}; B --> C{Optimize Solvent System}; C --> D{Adjust Polarity (e.g., shallow gradient)}; C --> E{Introduce a Third Solvent (e.g., MeOH, TEA)}; C --> F{Alternative Stationary Phase?}; F --> G[Alumina]; F --> H[Diatomaceous Earth]; D --> I{Resolution Improved?}; E --> I; G --> I; H --> I; I -- Yes --> J[End: Successful Purification]; I -- No --> F; } Caption: Troubleshooting workflow for normal-phase chromatography co-elution.

Q2: My compound is still impure after normal-phase chromatography. What are my next steps?

A2: If normal-phase chromatography does not provide the desired purity, employing an orthogonal separation technique is the next logical step. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent choice.

Reverse-Phase HPLC Strategy

RP-HPLC separates compounds based on hydrophobicity, which is a different mechanism than the polarity-based separation of normal-phase chromatography. This often allows for the separation of impurities that co-elute on silica gel.

  • Column Selection: A C18 column is a good starting point for most small molecules, including imidazo[1,2-a]pyrimidine derivatives.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile or methanol.

    • Acidic Modifier: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) is crucial for good peak shape of basic compounds by suppressing the ionization of silanol groups on the stationary phase.

Data Presentation: Starting Conditions for RP-HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Experimental Protocol: RP-HPLC Method Development

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5-95% acetonitrile) to determine the approximate retention time of your compound.

  • Optimize the Gradient: Based on the initial run, create a shallower gradient around the elution time of your target compound to improve resolution.

  • Solvent Selection: If co-elution persists, switch the organic solvent from acetonitrile to methanol or vice versa. The different solvent properties can alter the selectivity of the separation.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can dramatically impact retention and selectivity.

dot graph LR { subgraph "RP-HPLC Method Development" direction LR A[Initial Broad Gradient] --> B{Identify Retention Time}; B --> C{Run Shallower Gradient}; C --> D{Resolution Achieved?}; D -- No --> E{Change Organic Solvent (ACN to MeOH)}; E --> F{Resolution Achieved?}; F -- No --> G{Adjust Mobile Phase pH}; G --> H{Resolution Achieved?}; D -- Yes --> I[Pure Compound]; F -- Yes --> I; H -- Yes --> I; end } Caption: Systematic approach to RP-HPLC method development.

Q3: I have access to preparative HPLC. Can I use that for purification?

A3: Yes, preparative HPLC is a powerful tool for purifying challenging samples. The principles are the same as analytical HPLC, but on a larger scale.

Key Considerations for Preparative HPLC:

  • Method Transfer: Develop and optimize your separation on an analytical scale first to save time and solvent.

  • Loading Capacity: Do not overload the column, as this will lead to poor separation. Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.

  • Fraction Collection: Use a fraction collector to isolate the pure compound as it elutes from the column.

Frequently Asked Questions (FAQs)

Q: My compound appears to be a single spot on TLC, but I see multiple peaks in my LC-MS. Why is this?

A: Thin-layer chromatography (TLC) has much lower resolution than LC-MS. It is common for compounds that appear as a single spot on TLC to be resolved into multiple components by the higher efficiency of an HPLC column. Additionally, the mass spectrometer can detect non-UV active impurities that would be invisible on a TLC plate.

Q: Could my co-eluting impurity be a diastereomer?

A: If your synthesis involves the formation of a new chiral center and you are using achiral chromatography, it is highly likely that you have a mixture of diastereomers. Diastereomers have different physical properties and can often be separated by standard chromatography techniques like silica gel or C18 HPLC.

Q: What if my co-eluting impurity is an enantiomer?

A: Enantiomers have identical physical properties in an achiral environment and will not be separated by standard chromatography. To separate enantiomers, you will need to use a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the chiral separation of imidazo[1,2-a]pyrimidine derivatives.[2][3]

Q: Can I use recrystallization to purify my compound?

A: Recrystallization can be a very effective purification technique if a suitable solvent system can be found. It is particularly useful for removing small amounts of impurities from a relatively pure compound.

Experimental Protocol: Recrystallization Screening

  • Solubility Testing: Test the solubility of your crude product in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Solvent Systems to Try:

    • Single solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile.

    • Solvent pairs: Ethanol/water, ethyl acetate/hexane, dichloromethane/hexane.

  • Procedure: a. Dissolve the crude material in a minimal amount of the hot solvent. b. Allow the solution to cool slowly to room temperature. c. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer. d. Collect the crystals by filtration and wash with a small amount of cold solvent. e. Dry the crystals under vacuum.

References

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023). Current Analytical Chemistry.
  • Request PDF: Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2025).
  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). PMC.

Sources

optimization of crystallization conditions for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges with the crystallization of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate and related heterocyclic compounds. The content is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific experimental issues. Each entry details the likely causes of the problem and provides a series of actionable solutions based on established crystallographic principles.

Q1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What's happening and how do I fix it?

A1:

  • Causality: "Oiling out" or the formation of a liquid phase occurs when the solute comes out of solution at a temperature that is above its melting point.[1] This is often due to the solution becoming supersaturated too quickly or the presence of impurities that depress the melting point of the solid. For a compound like ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, with its multiple hydrogen bond acceptors and donors, rapid changes in solvent polarity or temperature can easily lead to this state.

  • Solutions & Protocols:

    • Re-dissolve and Dilute: Return the flask to the heat source and add more of the primary ("good") solvent until the oil completely redissolves.[1] This lowers the supersaturation level, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

    • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. If you are using an ice bath, first allow the solution to cool slowly to room temperature on a benchtop, insulated by placing it on a cork ring or paper towels.[1] An inverted beaker placed over the flask can create an insulating atmosphere, further slowing the cooling process.

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high.[2] Consider switching to a lower-boiling point solvent in which the compound still exhibits the required temperature-dependent solubility. Alternatively, if using a mixed-solvent system, add more of the "good" solvent in which the compound is more soluble.[1]

    • Purification: Impurities can significantly lower a compound's melting point. If you suspect impurities are present (e.g., the solution has a noticeable color), consider treating the hot solution with a small amount of activated charcoal and performing a hot filtration before allowing it to cool.[3]

Q2: I'm only getting an amorphous powder or very fine, needle-like microcrystals. How can I obtain larger, X-ray quality crystals?

A2:

  • Causality: The formation of amorphous precipitate or microcrystals indicates that the nucleation rate is far too high, leading to the rapid formation of many small crystals rather than the slow growth of a few large ones.[4] This is typically caused by excessive supersaturation, rapid cooling, or the presence of too many nucleation sites (like dust or other particulate matter).[4]

  • Solutions & Protocols:

    • Reduce Supersaturation: The most direct approach is to use a slightly larger volume of solvent. While minimizing solvent is key for yield, using slightly more can keep the compound in the "metastable zone" (where crystal growth is favored over nucleation) for longer.[5]

    • Control Nucleation Sites: Ensure all glassware is scrupulously clean to minimize dust particles.[4] Filtering the hot solution through a small plug of cotton or filter paper into a clean flask can remove potential nucleation sites. Paradoxically, if no crystals form at all, intentionally creating a few nucleation sites by scratching the inside of the flask with a glass rod can be effective.[5]

    • Employ Slower Crystallization Techniques: If slow cooling is insufficient, more advanced methods that achieve equilibrium over days or weeks are necessary.

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap or parafilm with a few needle holes.[4][5] The slow evaporation of the solvent will gradually increase the concentration, promoting slow crystal growth. This works best with solvents that are not excessively volatile.[6]

      • Vapor Diffusion: This is one of the most effective methods for growing high-quality single crystals from small amounts of material.[6] (See Protocol 2).

    • Utilize Seed Crystals: If you have a small number of previously formed crystals, you can use them to seed a new, slightly supersaturated solution.[7][8] A seed crystal provides a perfect template for further growth, bypassing the problematic initial nucleation step.

Q3: No crystals are forming at all, even after the solution has cooled completely.

A3:

  • Causality: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This can happen if too much solvent was used or if the compound is simply too soluble in the chosen solvent, even at low temperatures.

  • Solutions & Protocols:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as ideal nucleation sites.[1]

      • Seeding: Add a single, tiny crystal of the compound (a "seed crystal") to the solution to initiate growth.[1][8]

      • Shock Cooling: Briefly place the flask in a colder bath (e.g., dry ice/acetone) for a few moments to induce rapid, localized nucleation, then return it to the intended cooling temperature.

    • Increase Concentration: If nucleation cannot be induced, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then repeat the cooling process.[1]

    • Introduce an Antisolvent: If the compound is dissolved in a "good" solvent, you can slowly add a "bad" solvent (an antisolvent) in which the compound is insoluble until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify it before allowing it to stand. This is the basis for solvent layering and liquid diffusion techniques.[3]

Frequently Asked Questions (FAQs)

Q4: How do I select the best solvent for crystallizing ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate?

A4: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] For a heterocyclic structure like an imidazo[1,2-a]pyrimidine, which has moderate polarity and hydrogen bonding capabilities, a good starting point is polar protic or aprotic solvents.

  • Screening Protocol:

    • Place a few milligrams of your crude solid into several small test tubes.

    • Add a small amount (e.g., 0.5 mL) of a different solvent to each tube.

    • Observe solubility at room temperature. A solvent that dissolves the compound completely at room temperature is generally a poor choice.[10]

    • Gently heat the tubes that did not show complete dissolution. An ideal solvent will dissolve the compound completely upon heating.[10]

    • Allow the heated tubes to cool to room temperature and then in an ice bath. The solvent that produces a good yield of crystalline solid is your best candidate.

  • Data-Driven Selection: The table below summarizes common solvents. Based on literature reports for similar imidazo[1,2-a]pyrimidine scaffolds, alcohols like ethanol and methanol are often effective.[11] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also powerful options.[9][10]

SolventBoiling Point (°C)[2]PolarityNotes for Imidazo[1,2-a]pyrimidines
Ethanol 78Polar ProticOften a good starting point. Frequently used for recrystallizing related heterocyclic compounds.[11]
Methanol 65Polar ProticSimilar to ethanol but more volatile. Can be effective.
Ethyl Acetate 77Moderate PolarityGood for compounds of intermediate polarity. Often used in a pair with a nonpolar antisolvent like hexane.[6]
Acetone 56Polar AproticCan be effective, but its high volatility can lead to rapid crystallization on the flask walls.[6]
Acetonitrile 82Polar AproticA good solvent to screen, particularly if alcohols prove too effective.
Water 100Very PolarUnlikely to be a good single solvent due to the ethyl ester group, but excellent as an antisolvent with alcohols.[9]
Hexane / Heptane 69 / 98NonpolarThe compound is likely insoluble. Excellent for use as an antisolvent (e.g., in vapor diffusion or layering).
Toluene 111NonpolarHigh boiling point can be difficult to remove and may increase the risk of oiling out.[2] Use with caution.

Q5: How critical is the purity of my starting material?

A5: Purity is one of the most important factors in successful crystallization.[4] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poor crystal quality, oiling out, or a complete failure to crystallize.[12] Even small amounts of a structurally related impurity can inhibit crystal growth. It is highly recommended to purify the crude product by flash column chromatography before attempting crystallization for single-crystal X-ray diffraction.

Experimental Protocols & Workflows

Workflow: Systematic Approach to Crystallization

This diagram outlines a logical progression for tackling a new crystallization challenge.

Caption: A decision tree for selecting and troubleshooting crystallization methods.

Protocol 1: Crystallization by Slow Cooling
  • Place the purified ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate into an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a steam bath or hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Cover the flask with a watch glass and remove it from the heat source.

  • Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask during this period.[4]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Crystallization by Vapor Diffusion

This method is highly recommended for obtaining X-ray quality crystals when only a small amount of material is available.[6]

  • Prepare the Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., methanol or ethyl acetate) in a small, narrow vial (e.g., a 1-dram vial).

  • Prepare the Outer Jar: In a larger glass jar or beaker, add a 1-2 cm layer of a "bad" solvent (antisolvent) in which the compound is insoluble (e.g., hexane or diethyl ether). The "bad" solvent should be more volatile than the "good" solvent.

  • Combine: Carefully place the open inner vial into the larger jar, ensuring the solvent levels are not high enough to mix. Seal the outer jar tightly with a lid or parafilm.

  • Incubate: Leave the sealed system undisturbed in a location with a stable temperature. Over several days to a week, the more volatile antisolvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow, controlled crystal growth.

References

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (University of Rochester). [Link]

  • Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (SATHEE JEE - IIT Kanpur). [Link]

  • Crystallization of Organic Compounds. (Wiley). [Link]

  • Flow Crystallization | Solubility Control - Vapourtec. (Vapourtec). [Link]

  • Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds | The Journal of Physical Chemistry B - ACS Publications. (ACS Publications). [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (Chemistry LibreTexts). [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (Chemistry LibreTexts). [Link]

  • Guide for crystallization. (University of Geneva). [Link]

  • Crystallization Tips - Hampton Research. (Hampton Research). [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (University of York). [Link]

  • SOP: CRYSTALLIZATION. (Barnard College, Columbia University). [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine - Semantic Scholar. (Semantic Scholar). [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (National Center for Biotechnology Information). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine nucleus, offers a three-dimensional structure that is often sought in modern drug design. The title compound, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate, is a valuable building block for creating libraries of novel compounds. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation and for monitoring chemical transformations.

Analysis of a Reference Compound: 2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

A recent study detailed the synthesis and structural elucidation of 2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid (as its TFA salt).[3] The reported ¹H NMR data provides a solid foundation for our comparative analysis.

Table 1: ¹H NMR Spectral Data for 2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid TFA Salt in DMSO-d₆. [3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic Acid OH13.03broad s-
Imidazolium NH12.45broad s-
H-38.31t2.9
Phenyl-H7.36–7.22m-
H-26.77s-
H-54.05, 4.02dd, dd12.7, 5.7 and 12.7, 5.1
Benzyl-CH₂3.80m-
H-73.56–3.49m-
H-63.25–3.19m-

Note: The original publication does not provide a complete assignment for all protons in the tetrahydro-pyrimidine ring. The assignments for H-5, H-7, and H-6 are based on typical chemical shift ranges and multiplicities for such systems.

The presence of the benzyl group at the 2-position and the carboxylic acid at the 6-position are key features influencing the electronic environment and thus the chemical shifts of the neighboring protons. The aromatic protons of the benzyl group appear in their expected region (7.22-7.36 ppm). The proton at C2 of the imidazo ring appears as a singlet at 6.77 ppm.[3] The protons of the saturated pyrimidine ring are expected in the aliphatic region, and their exact shifts and multiplicities would be best confirmed with 2D NMR techniques like COSY and HSQC.

Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

By comparing the structure of our target molecule with the reference compound, we can predict its NMR spectrum. The key structural differences are the absence of the benzyl group at C-2 and the presence of an ethyl ester at C-6 instead of a carboxylic acid.

Predicted Changes:

  • Absence of Benzyl Group: The signals corresponding to the benzyl protons (aromatic and methylene) will be absent. The proton at C-2 will likely experience a slight upfield shift due to the removal of the electron-withdrawing phenyl ring.

  • Ethyl Ester Group: The carboxylic acid proton signal will be replaced by the characteristic signals of an ethyl group: a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. The quartet will likely appear around 4.1-4.3 ppm, and the triplet around 1.2-1.3 ppm. The C-6 proton will be deshielded by the ester's carbonyl group.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate.

Atom AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale for Prediction
H-2~7.30 (s)~125Based on similar imidazo[1,2-a]pyrimidines.[5]
H-3~6.30 (s)~110Upfield shift relative to H-2, typical for this system.
H-5~3.9-4.1 (m)~45Diastereotopic protons adjacent to a stereocenter.
H-6~3.3-3.5 (m)~40Methine proton adjacent to the ester.
H-7~3.2-3.4 (m)~25Methylene protons in the saturated ring.
H-8~2.0-2.2 (m)~20Methylene protons adjacent to a nitrogen.
Ester -OCH₂-~4.2 (q)~61Typical range for an ethyl ester methylene.
Ester -CH₃~1.25 (t)~14Typical range for an ethyl ester methyl.
C=O-~172Carbonyl carbon of the ester.
C-8a-~148Bridgehead carbon.
C-2-~145Carbon in the imidazole ring.
C-3-~108Carbon in the imidazole ring.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for structural elucidation of novel imidazo[1,2-a]pyrimidine derivatives, a systematic approach is recommended.[6][7]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can sometimes help to resolve overlapping signals.[8]

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • If signal overlap is an issue in the ¹H spectrum, consider acquiring spectra at a higher magnetic field strength.[8]

3. 2D NMR Acquisition for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is essential for assigning protons in the saturated ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon. This is crucial for assigning the carbons of the heterocyclic core and the side chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different spin systems and for assigning quaternary carbons.

Below is a workflow diagram for the NMR analysis process:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL solvent Filter Filter into NMR tube Prep->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign Assign Signals HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Confirmation

The HMBC experiment is particularly powerful for confirming the connectivity of the heterocyclic core and the position of the ethyl carboxylate group. The following diagram illustrates the key expected correlations.

HMBC_Correlations cluster_structure Key HMBC Correlations mol Structure of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate H2 H-2 C3 C-3 H2->C3 C8a C-8a H2->C8a H3 H-3 C2 C-2 H3->C2 H3->C8a H5 H-5 C6 C-6 H5->C6 H5->C8a H6 H-6 C5 C-5 H6->C5 C7 C-7 H6->C7 C_O C=O H6->C_O H7 H-7 Ester_CH2 Ester-CH₂ Ester_CH2->C_O

Sources

A Comparative Guide to Purity Validation: LC-MS for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic entities such as ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a molecule of interest in medicinal chemistry, establishing a robust and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a fundamental component of the drug discovery and development continuum.

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. We will explore the rationale behind methodological choices, compare LC-MS with alternative techniques, and present a comprehensive, step-by-step validation protocol.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered pharmacological or toxicological profiles to unpredictable clinical outcomes. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] Therefore, the selection and validation of an appropriate analytical method for purity determination is of paramount importance.

A Comparative Overview of Purity Determination Techniques

While several analytical techniques can be employed for purity assessment, each possesses distinct advantages and limitations. Here, we compare LC-MS with two other common methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR).

FeatureLC-MSHPLC-UVqNMR
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceQuantitative determination based on the signal intensity of nuclei in a magnetic field
Specificity High; can distinguish between co-eluting compounds with different massesModerate; relies on chromatographic separation and UV chromophoreHigh; provides structural information and can distinguish isomers
Sensitivity Very high; capable of detecting trace-level impuritiesGood; dependent on the chromophore of the analyte and impuritiesLower than LC-MS; requires higher sample concentrations
Quantitation Relative (area percent) or absolute (with appropriate standards)Relative (area percent) or absolute (with appropriate standards)Absolute; a primary ratio method that does not require a reference standard of the analyte
Impurity Identification Can provide molecular weight information for unknown impuritiesLimited to retention time comparison with known standardsCan provide structural elucidation of impurities
Throughput HighHighLower
Cost & Complexity High initial investment and operational complexityLower cost and simpler operationHigh initial investment and requires specialized expertise

For the purity analysis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, LC-MS emerges as a superior technique due to its high sensitivity and specificity, which are crucial for detecting and identifying potentially unknown process-related impurities and degradation products.

The Decision-Making Workflow for Purity Analysis

MethodSelection Start Purity Analysis Required KnownImpurities Are all potential impurities known and available as standards? Start->KnownImpurities AbsoluteQuant Is absolute quantitation without a specific reference standard necessary? Start->AbsoluteQuant TraceAnalysis Is trace-level impurity detection (<0.1%) required? KnownImpurities->TraceAnalysis Yes StructuralInfo Is structural information on unknown impurities needed? KnownImpurities->StructuralInfo No HPLC HPLC-UV TraceAnalysis->HPLC No LCMS LC-MS TraceAnalysis->LCMS Yes StructuralInfo->HPLC No StructuralInfo->LCMS Yes AbsoluteQuant->KnownImpurities No qNMR qNMR AbsoluteQuant->qNMR Yes

Choosing the right purity analysis method.

LC-MS Validation Protocol for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][5] For the purity determination of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, the LC-MS method must be validated for specificity, linearity, range, accuracy, precision, and robustness, in accordance with ICH Q2(R1) guidelines.[5]

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Analysis Prep_Analyte Prepare Analyte Stock Solution Prep_Cal Prepare Calibration Standards Prep_Analyte->Prep_Cal Prep_QC Prepare Quality Control Samples Prep_Analyte->Prep_QC Prep_IS Prepare Internal Standard Stock Solution Prep_IS->Prep_Cal Prep_IS->Prep_QC Injection Inject Samples Prep_Cal->Injection Prep_QC->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Impurities Calibration->Quantification Validation Validation Parameter Assessment Quantification->Validation

LC-MS validation workflow.
Step-by-Step Methodology

1. Materials and Reagents:

  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate reference standard (purity >99.5%)

  • Potential process impurities (if available)

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a deuterated analog or a stable isotope-labeled version of the analyte.[6][7][8][9][10]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

2. Instrumentation and Conditions:

  • LC System: UPLC or HPLC system capable of gradient elution.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this polar heterocyclic compound.[11][12][13]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to ensure elution of all components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

  • MS Parameters:

    • Ionization Mode: Positive ESI is likely suitable for this nitrogen-containing compound.

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[14]

    • Optimize capillary voltage, source temperature, and gas flows for maximum analyte signal.[15]

3. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, analyte, and spiked samples (with known impurities and degradation products from forced degradation studies).The method should be able to resolve the main peak from all impurities and degradation products. No interfering peaks at the retention time of the analyte or impurities in the blank.
Linearity Analyze a series of at least five concentrations of the analyte and any available impurity standards, typically from the reporting threshold to 120% of the specification limit.Correlation coefficient (r²) ≥ 0.99.
Range The range is established from the linearity, accuracy, and precision data.The range should cover the expected concentrations of impurities.
Accuracy Analyze samples spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).The mean recovery should be within 80-120% for impurities.
Precision - Repeatability: Analyze a minimum of six replicate injections of the same sample. - Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be ≤ 15% for impurities.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be at or below the reporting threshold for impurities.
Robustness Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters.
Forced Degradation Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[2][16][17][18][19]The method must be able to separate the analyte from all degradation products, demonstrating its stability-indicating nature.

Conclusion

The purity of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a critical quality attribute that necessitates a highly specific, sensitive, and robust analytical method for its determination. While HPLC-UV and qNMR offer viable alternatives, LC-MS provides an unparalleled combination of sensitivity and specificity, making it the method of choice for comprehensive purity profiling, especially in a research and development setting where the presence of unknown impurities is a significant concern.

The detailed validation protocol presented in this guide, when executed diligently, will ensure that the LC-MS method for the purity assessment of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is fit for its intended purpose, generating reliable and defensible data that can confidently support the progression of this compound through the drug development pipeline. The principles and methodologies outlined here are broadly applicable to the purity validation of other novel small molecule drug candidates.

References

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Fruitwala, M., Wu, A., & Alkhawam, A. (2000). Regulatory Requirements for Analytical Method Validation—A Case Study for Impurity Analysis. Pharmaceutical Technology, 24(1), 54-63.
  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Varga, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3697-3707.
  • Journal of Pharmaceutical and Applied Chemistry. (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). "LC-MS Instrument Calibration". In: Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.
  • ResearchGate. (2020, March 16). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2019, December 2). Detailed guidelines of Analytical method validation for related substances?. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • LCGC International. (2012, June 1). When Should an Internal Standard Be Used?. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • University of Washington. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • LCGC International. (2016, December 1). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]

Sources

A Comparative Analysis of the Stability of Ethyl and Methyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] As with any drug candidate, the intrinsic stability of the molecule is a critical determinant of its therapeutic potential, influencing its shelf-life, bioavailability, and metabolic fate. A common late-stage optimization strategy involves modifying ester functionalities to fine-tune these properties.

This guide provides an in-depth comparison of the chemical and metabolic stability of two closely related analogs: ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate and its corresponding methyl ester. This analysis is grounded in established chemical principles and supported by experimental data from analogous compounds to provide a predictive framework for researchers.

Physicochemical Properties: A Foundational Comparison

The seemingly minor difference between a methyl and an ethyl ester—a single methylene unit—can impart subtle yet significant changes in physicochemical properties that influence everything from solubility to reactivity.

PropertyEthyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylateMethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate
Molecular Formula C₉H₁₃N₃O₂C₈H₁₁N₃O₂
Molecular Weight 195.22 g/mol 181.19 g/mol
LogP (Predicted) Lower (More Hydrophilic)Higher (More Lipophilic)
Steric Hindrance HigherLower

Generally, the smaller methyl group is less sterically bulky and can lead to faster reaction rates.[6] Conversely, the slightly larger ethyl group may offer more stability in certain contexts.[7] These fundamental differences form the basis for the varying stability profiles discussed below.

Chemical Stability: Insights from Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and establish the stability-indicating nature of analytical methods, as mandated by ICH guideline Q1A(R2).[8][9] A drug candidate is subjected to conditions far more severe than it would encounter during storage, including hydrolysis, oxidation, heat, and light.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API / Drug Product Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (e.g., ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassSpec LC-MS for Impurity ID HPLC->MassSpec Method Analytical Method Validation HPLC->Method MassBalance Mass Balance Calculation MassSpec->MassBalance Pathway Degradation Pathway Elucidation MassBalance->Pathway

Caption: Workflow for a typical forced degradation study.

Hydrolytic Stability

Ester hydrolysis is one of the most common degradation pathways for pharmaceuticals. The reaction can be catalyzed by acid or base and results in the cleavage of the ester bond to form the parent carboxylic acid and the corresponding alcohol.

  • Base-Catalyzed Hydrolysis: Esters are particularly susceptible to hydrolysis under basic conditions.[10] The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. Due to the electron-donating nature of the ethyl group compared to the methyl group, the carbonyl carbon of the ethyl ester is marginally less electrophilic. However, the smaller size of the methyl group may allow for easier access by the nucleophile. In many cases, this steric effect is dominant, suggesting the methyl ester may hydrolyze slightly faster under basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by water is the rate-determining step. Steric hindrance around the carbonyl group can slow this step. Therefore, the bulkier ethyl group may impart slightly greater stability to the ethyl ester under acidic conditions compared to the methyl analog.

Oxidative, Thermal, and Photostability

The core 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine ring system possesses sites susceptible to oxidation, particularly at the electron-rich nitrogen and carbon atoms. However, the stability difference between the ethyl and methyl ester in response to oxidative, thermal, or photolytic stress is predicted to be minimal, as these degradation pathways are less likely to directly involve the ester alkyl group itself. The primary degradation products are expected to arise from reactions with the heterocyclic core.

Metabolic Stability: The Role of Esterases

For ester-containing drugs, metabolic stability is largely dictated by their susceptibility to hydrolysis by carboxylesterases (CES), enzymes abundant in the liver, plasma, and other tissues.[11] This enzymatic cleavage converts the ester prodrug or active drug into a more polar carboxylic acid, facilitating its excretion.

Esterase_Hydrolysis Ester Ethyl/Methyl Ester (Lipophilic) C=O Enzyme Carboxylesterase (CES) Ester->Enzyme Binds to Active Site Acid Carboxylic Acid (Hydrophilic) C=O Alcohol Ethanol / Methanol Enzyme->Acid Releases Metabolites Enzyme->Alcohol Water H₂O Water->Enzyme

Caption: Enzymatic hydrolysis of an ester by carboxylesterases.

Experimental evidence from comparative studies of other scaffolds provides valuable, albeit sometimes conflicting, insights:

  • Increased Stability of Methyl Esters: A study comparing the hydrolysis kinetics of various benzoate esters found that in rat plasma, stability was inversely proportional to the size of the alkoxy group. Methyl benzoate (t½ = 36 min) was significantly more stable than ethyl benzoate (t½ = 17 min).[12] This trend was confirmed with active drugs; the methyl homolog of Flumazenil was 2.7 times more stable to plasma hydrolysis than Flumazenil itself, which contains an ethyl ester.[12] This suggests that for some substrates, the smaller methyl group is a poorer fit for the active site of plasma esterases, leading to slower metabolism.

  • No Significant Difference: In contrast, another study that investigated the stability of various methyl, ethyl, and fluoroethyl esters against carboxylesterases in vitro found no statistically significant difference between the methyl and ethyl analogs for the compounds tested.[11]

Experimental Protocols

To empirically determine the stability of these analogs, the following standardized protocols are recommended.

Protocol 1: Forced Degradation Study

Objective: To identify degradation products and compare the intrinsic stability of the ethyl and methyl esters under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the ethyl and methyl ester test compounds in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 30 min, 1, 2, and 4 hours. Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C. Test at 1, 3, and 7 days.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. The target degradation is between 5-20%.[8][13]

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity. Perform mass balance calculations to account for the parent drug and all degradation products.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolic clearance by hepatic enzymes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:

    • Phosphate buffer (pH 7.4)

    • Pooled human liver microsomes (e.g., 0.5 mg/mL)

    • Test compound (final concentration of 1 µM)

  • Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding a pre-warmed NADPH solution (final concentration of 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Summary and Recommendations

This guide outlines a comparative analysis of the stability of ethyl and methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate.

Stability ParameterPredicted WinnerRationale
Chemical Stability Draw / Ethyl Ester (Slight Edge) Minimal difference expected for most pathways. The ethyl ester may have slightly higher stability to acid-catalyzed hydrolysis due to steric effects.
Metabolic Stability Methyl Ester Literature on analogous compounds suggests smaller esters can be more resistant to hydrolysis by plasma carboxylesterases, potentially leading to a longer in vivo half-life.[12]

Expert Recommendation:

The choice between the ethyl and methyl ester analog should be driven by the specific goals of the drug development program.

  • If the primary objective is to develop a compound with high intrinsic chemical stability for formulation and shelf-life, both candidates are likely viable, with the ethyl ester potentially offering a marginal advantage.

  • If the goal is to increase metabolic stability and prolong in vivo half-life , the methyl ester analog is the more promising candidate for initial investigation. Its smaller size may reduce the rate of clearance by esterases.

Ultimately, the predictions laid out in this guide must be validated through rigorous experimental testing as described in the provided protocols. The empirical data from these studies will provide the definitive evidence needed to select the optimal candidate for further development.

References

  • Medeiros, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • Conti, P., et al. (2021). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Molbank, 2021(4), M1281. Available from: [Link]

  • El-Sayed, N., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available from: [Link]

  • Uslu Kobak, R.Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available from: [Link]

  • Riss, P.J., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7. Available from: [Link]

  • Ben-Massaoud, I., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Available from: [Link]

  • Cao, K., et al. (2022). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers in Materials, 9. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Gundu, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed. Available from: [Link]

  • ResearchGate. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Available from: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • PubChem. 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride. Available from: [Link]

  • Journey to Forever. Production and Testing of Ethyl and Methyl Esters. Available from: [Link]

  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Tozkoparan, B., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. Available from: [Link]

  • Jumina, et al. (2018). Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. MDPI. Available from: [Link]

  • European Journal of Oncology Pharmacy. (2014). Stability studies of anticancer drugs. Available from: [Link]

  • NextSDS. ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate. Available from: [Link]

  • ResearchGate. (2025). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Available from: [Link]

Sources

Comparative Binding Affinity Guide: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate scaffold represents a critical evolutionary step in medicinal chemistry, transitioning from flat, two-dimensional heteroaromatics to complex, three-dimensional pharmacophores. By hydrogenating the pyrimidine ring (creating the 5H,6H,7H,8H-tetrahydro state), chemists significantly increase the fraction of sp³ hybridized carbons ( Fsp3​ ).

The Causality of the Tetrahydro Advantage: Fully aromatic imidazo[1,2-a]pyrimidines often suffer from high lipophilicity and off-target intercalation due to their planar geometry. The partial saturation in the tetrahydro derivatives introduces conformational flexibility and chirality. This alters the spatial projection of the C6-carboxylate group—a versatile synthetic handle often converted into amides for hinge-binding in kinases—allowing for highly selective probing of receptor sub-pockets while simultaneously improving aqueous solubility and in vivo clearance.

Comparative Binding Profiles

The binding affinity of these derivatives has been extensively validated across two primary therapeutic domains: Kinase Inhibition (e.g., IRAK4, c-Met) and Antimycotic Targets (e.g., CYP51).

Kinase Inhibition: IRAK4 and c-Met

Imidazo[1,2-a]pyrimidine-6-carboxamide derivatives (derived from the C6-carboxylate) are potent hinge-binding motifs for kinases such as IRAK4, which is critical in the Myddosome signaling pathway for ischemic stroke and inflammation1[1]. Furthermore, related imidazo[1,2-a]pyrimidines are utilized as high-affinity inhibitors for the c-Met proto-oncogene2[2]. Reversing the amide linkage in these scaffolds maintains target potency while drastically reducing off-target hERG liability.

Table 1: Comparative Kinase & Off-Target Binding Affinity

Compound ClassPrimary TargetTarget AffinityhERG Inhibition (Off-Target)Structural Advantage
Fully Aromatic Imidazo[1,2-a]pyrimidine IRAK4< 10 nM780 nMStrong planar hinge binding
Tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate derivative IRAK4< 10 nM2.0 μMAltered 3D vector reduces hERG channel trapping
Imidazo[1,2-a]pyrimidine (Standard) c-Met< 50 nMN/AHigh-affinity ATP competitive binding
Antimycotic Targets: CYP51

Beyond kinases, tetrahydroimidazo[1,2-a]pyrimidine derivatives have emerged as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51). Molecular docking studies reveal that optimized derivatives bind to the active site of CYP51 with affinities ranging from -7.7 to -8.8 kcal/mol, making them highly competitive with clinical standards like voriconazole 3[3].

Table 2: Comparative Antifungal (CYP51) Binding Affinity

CompoundBinding Energy (kcal/mol)Conformation Profile
Voriconazole (Clinical Standard) -8.5 to -9.0Highly optimized active site fit
Tetrahydroimidazo[1,2-a]pyrimidine (4a-e series) -7.7 to -8.8Favorable active site binding; strong H-bonding
Tetrahydroimidazo[1,2-a]pyrimidine (5e analog) -5.4Energetically unfavorable steric clash

Pathway Visualization

IRAK4_Pathway TLR TLR / IL-1R Receptor MyD88 MyD88 Adapter Protein TLR->MyD88 Recruits IRAK4 IRAK4 Kinase (Active) MyD88->IRAK4 Activates NFKB NF-κB Pathway (Inflammation) IRAK4->NFKB Phosphorylation Inhibitor Tetrahydroimidazo[1,2-a] pyrimidine-6-carboxylate Inhibitor->IRAK4 Competitive Binding

Figure 1: Mechanism of IRAK4 inhibition by tetrahydroimidazo[1,2-a]pyrimidine derivatives.

Self-Validating Experimental Methodologies

To objectively verify the binding affinities presented above, the following rigorous, self-validating protocols must be employed.

Protocol A: TR-FRET Assay for Kinase (IRAK4) Binding Affinity

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA. Nitrogen-rich heterocyclic compounds like imidazopyrimidines often exhibit intrinsic autofluorescence. By utilizing a Lanthanide chelate (e.g., Europium) donor, the long emission half-life allows for a microsecond time delay before measurement, completely bypassing short-lived compound autofluorescence and eliminating false positives.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged IRAK4, 10 nM Europium-labeled anti-GST antibody (Donor), and 50 nM Kinase Tracer (Acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Dispense the tetrahydroimidazo[1,2-a]pyrimidine derivative in a 12-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate using an acoustic dispenser.

  • Incubation: Add 5 μL of the master mix to the compound wells. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 μs).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative) and a known 1 nM reference inhibitor (positive) controls. The assay is only valid if Z' > 0.5. Calculate the IC₅₀ using a 4-parameter logistic fit based on the 665/615 nm emission ratio.

Protocol B: Surface Plasmon Resonance (SPR) for CYP51 Binding Kinetics

Causality of Choice: While TR-FRET provides equilibrium affinity ( Kd​ ), SPR is mandatory to determine the on-rate ( Kon​ ) and off-rate ( Koff​ ). The 3D nature of the tetrahydrogenated core often results in slower off-rates due to enhanced pocket fitting, a metric that static assays cannot capture. A CM5 sensor chip is specifically chosen because its carboxymethyl dextran matrix provides a hydrophilic environment, minimizing the non-specific binding of the slightly lipophilic pyrimidine core.

Step-by-Step Workflow:

  • Target Immobilization: Activate the CM5 chip using EDC/NHS chemistry. Inject recombinant CYP51 (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M Ethanolamine-HCl.

  • Buffer Equilibration: Prime the system with running buffer (PBS-P+ containing 2% DMSO to maintain compound solubility).

  • Analyte Injection (Single-Cycle Kinetics): Inject the imidazopyrimidine derivative in a 5-step increasing concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 nM) without intermediate regeneration steps. Flow rate: 30 μL/min.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to monitor the dissociation rate ( Koff​ ).

  • Regeneration: Inject a short pulse of mild base (10 mM NaOH) to disrupt hydrogen bonds between the derivative and CYP51 without denaturing the immobilized protein.

  • Self-Validation Check: Compare the experimental maximum response ( Rmax​ ) to the theoretical Rmax​ (calculated as: [MWligand​/MWprotein​]×Immobilized_RU ). If the experimental Rmax​ exceeds the theoretical value by >15%, non-specific aggregation is occurring, and the data must be discarded.

Workflow Visualization

SPR_Workflow Immobilize 1. Target Immobilization (CYP51 on CM5 Chip) Equilibrate 2. Buffer Equilibration (Running Buffer) Immobilize->Equilibrate Inject 3. Analyte Injection (Derivative Titration) Equilibrate->Inject Dissociate 4. Dissociation Phase (Buffer Wash) Inject->Dissociate Regenerate 5. Surface Regeneration (Mild Acid/Base) Dissociate->Regenerate Regenerate->Equilibrate Next Cycle

Figure 2: SPR workflow for determining binding kinetics of imidazopyrimidine derivatives.

Sources

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry (HRMS) of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of contemporary drug discovery and development, the structural elucidation and purity assessment of novel chemical entities are paramount. The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anxiolytic, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of these molecules is therefore not merely a routine analytical task, but a critical step in understanding their structure-activity relationships and ensuring their therapeutic potential.[4]

This guide provides an in-depth, experience-driven comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of a representative imidazo[1,2-a]pyrimidine derivative: ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering a self-validating framework for robust analytical protocols.

The Primacy of HRMS in Small Molecule Drug Development

High-resolution mass spectrometry has become an indispensable tool in the pharmaceutical industry.[5] Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions, a fundamental piece of information for confirming the identity of a newly synthesized compound or identifying its metabolites and degradation products.[6] This level of certainty is often unattainable with lower-resolution techniques.

For a molecule like ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (Molecular Formula: C9H13N3O2, Monoisotopic Mass: 195.1008 Da), the sub-ppm mass accuracy of modern HRMS instruments, such as Orbitrap or TOF analyzers, provides a high degree of confidence in its identification.[6][7]

Experimental Workflow for HRMS Analysis

The following diagram outlines a typical workflow for the HRMS analysis of our target compound.

HRMS_Workflow Figure 1: HRMS Workflow for Imidazopyrimidine Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Compound in DMSO Dilution Dilute with Acetonitrile/Water Sample->Dilution Injection Inject into UPLC System Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Water/Acetonitrile Gradient with 0.1% Formic Acid Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MassAnalyzer Orbitrap or TOF Analyzer ESI->MassAnalyzer FullScan Full Scan MS (m/z 50-500) MassAnalyzer->FullScan ddMS2 Data-Dependent MS/MS MassAnalyzer->ddMS2 AccurateMass Extract Accurate Mass FullScan->AccurateMass Fragmentation Analyze MS/MS for Structural Confirmation ddMS2->Fragmentation ElementalComp Determine Elemental Composition AccurateMass->ElementalComp ElementalComp->Fragmentation

Caption: Figure 1: A typical workflow for the HRMS analysis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate.

Detailed HRMS Protocol

This protocol is designed to be a self-validating system, with each step contributing to the overall quality and trustworthiness of the final data.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid ion suppression and ensure reproducible ionization. A standard starting concentration of 1 mg/mL in DMSO is common for library compounds. This is then diluted to a working concentration of 1-10 µg/mL in a solvent compatible with the mobile phase, such as 50:50 acetonitrile:water.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate in DMSO.

    • Perform a serial dilution in 50:50 (v/v) acetonitrile/water to a final concentration of 5 µg/mL.

    • Vortex the final solution to ensure homogeneity.

2. Liquid Chromatography:

  • Rationale: Chromatographic separation is essential for resolving the analyte from impurities and isomers. A reversed-phase C18 column is a versatile choice for moderately polar compounds like our target. A gradient elution ensures that the compound elutes as a sharp peak, improving sensitivity. The addition of formic acid to the mobile phase aids in protonation for positive ion mode ESI.

  • Protocol:

    • System: UHPLC system

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

3. Mass Spectrometry:

  • Rationale: Electrospray ionization (ESI) in positive ion mode is well-suited for nitrogen-containing heterocyclic compounds as the basic nitrogen atoms are readily protonated. A high-resolution mass analyzer (Orbitrap or TOF) is required for accurate mass measurement. Data-dependent MS/MS (ddMS2) is employed to automatically trigger fragmentation of the most intense ions, providing structural information.

  • Protocol:

    • Ionization Source: ESI (Positive Ion Mode)

    • Mass Analyzer: Q-Exactive Orbitrap or equivalent

    • Scan Range (Full Scan): m/z 50 - 500

    • Resolution (Full Scan): 70,000

    • ddMS2 Resolution: 17,500

    • Collision Energy: Stepped HCD (20, 30, 40 eV)

Expected HRMS Data and Interpretation

The primary piece of information from the full scan MS will be the accurate mass of the protonated molecule, [M+H]+.

Theoretical Mass [M+H]+Observed MassMass Error (ppm)Elemental Composition
196.10805To be determined< 5 ppmC9H14N3O2

Table 1: Expected accurate mass data for the protonated target molecule.

The subsequent MS/MS analysis will provide structural confirmation through fragmentation. The fragmentation pattern can be predicted based on the structure of the molecule, particularly the lability of the ethyl ester group.

Fragmentation_Pathway Figure 2: Predicted Fragmentation of the Target Molecule Parent [M+H]+ (m/z 196.1081) Loss_C2H4 Loss of Ethylene (C2H4) Parent->Loss_C2H4 -C2H4 Loss_C2H5OH Loss of Ethanol (C2H5OH) Parent->Loss_C2H5OH -C2H5OH Fragment1 [M+H - C2H4]+ (m/z 168.0768) Loss_C2H4->Fragment1 Fragment2 [M+H - C2H5OH]+ (m/z 150.0662) Loss_C2H5OH->Fragment2 Loss_CO Loss of CO Fragment2->Loss_CO -CO Fragment3 [Fragment2 - CO]+ (m/z 122.0713) Loss_CO->Fragment3

Caption: Figure 2: A predicted fragmentation pathway for protonated ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate.

This predicted fragmentation is based on common losses from ethyl esters, such as the neutral loss of ethylene or ethanol.[8] The subsequent loss of carbon monoxide from the resulting carboxylic acid is also a plausible fragmentation pathway.

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled certainty in elemental composition, a comprehensive analytical strategy often involves orthogonal techniques.

TechniquePrincipleStrengths for Target AnalyteWeaknesses for Target Analyte
HRMS Measures mass-to-charge ratio with high accuracy.- Unambiguous elemental composition.[5]- High sensitivity (low ng/mL to pg/mL).- Structural information via MS/MS.- Does not distinguish between isomers.- Requires ionization of the analyte.
HPLC-UV Separates compounds based on polarity, detects UV absorbance.- Robust and widely available.- Good for quantification.- Can separate isomers.- Requires a chromophore.- Low specificity; identification based on retention time only.- Lower sensitivity than MS.[9]
GC-MS Separates volatile compounds, provides mass spectra.- Excellent chromatographic resolution.- Standardized EI fragmentation libraries.- Requires analyte to be volatile and thermally stable, or derivatized.- The target molecule may have limited volatility.[10]
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.- Provides detailed structural information, including connectivity and stereochemistry.- Gold standard for structural elucidation.- Relatively low sensitivity (requires mg quantities).- Complex mixtures can be difficult to analyze.- Not a high-throughput technique.[11]

Table 2: Comparison of HRMS with alternative analytical techniques for the analysis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate.

Conclusion: An Integrated Approach

For the definitive characterization of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, no single technique is sufficient. The most robust and scientifically sound approach is an integrated one:

  • HRMS for the initial confirmation of the elemental composition and as a high-throughput method for purity assessment.

  • NMR as the gold standard for the complete and unambiguous structural elucidation of the purified compound.

  • HPLC-UV as a routine, quantitative method for quality control and stability studies once the compound's identity has been confirmed.

This multi-faceted strategy, with HRMS at its core for initial identification and characterization, provides the level of analytical rigor required in modern drug development. It ensures not only that the correct molecule has been synthesized but also provides a framework for its analysis throughout the development lifecycle.

References

  • Gas chromatography-mass spectrometry analysis of fatty acid ethyl... - ResearchGate. Available at: [Link]

  • Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food - ACS Publications. Available at: [Link]

  • Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters | PDF | Science & Mathematics - Scribd. Available at: [Link]

  • Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids 1 - ACS Publications. Available at: [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters - TDX. Available at: [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Available at: [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Available at: [Link]

  • Fragmentation of Imidazole, Pyrimidine and Purine Induced by Core Ionization; Significance of Small-Scale Chemical Environment | Request PDF - ResearchGate. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available at: [Link]

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC. Available at: [Link]

  • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles - MDPI. Available at: [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Available at: [Link]

  • Decoding the interaction of an imidazo-pyrimidine derivative with serum proteins: Spectroscopic, computational and structure-activity relationship analysis - PubMed. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. Available at: [Link]

  • ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate - NextSDS. Available at: [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - Research journals - PLOS. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities - Bioanalysis Zone. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine - Semantic Scholar. Available at: [Link]

  • ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate - NextSDS. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a pivotal scaffold in medicinal chemistry, recognized as a bioisostere of purine bases and forming the foundation of various therapeutic agents, including anxiolytics and anticonvulsants.[1] Its saturated pyrimidine ring offers a three-dimensional geometry that is often sought after in modern drug design to improve target engagement and ADMET properties. The title compound, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate, serves as a versatile intermediate, with the ethyl carboxylate group providing a convenient handle for further chemical elaboration.

This guide provides an in-depth comparison of two distinct synthetic strategies for accessing this valuable intermediate. We will explore a linear, multi-step synthesis starting from a common heterocyclic building block and a more convergent, multicomponent approach. The discussion will focus on the underlying chemical principles, practical execution, and a comparative analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.

Route 1: Linear Synthesis via Stepwise Annulation and Reduction

This strategy represents a classical, well-trodden path in heterocyclic chemistry. It begins with a commercially available starting material, 2-aminopyrimidine, and systematically builds the target molecule through a sequence of reliable and well-understood chemical transformations. The overall approach involves the initial construction of the aromatic imidazo[1,2-a]pyrimidine core, followed by the reduction of the pyrimidine ring. A specific pathway to a closely related derivative has been well-documented and is adapted here for the synthesis of the target ester.[2]

Overall Strategy & Mechanistic Considerations

The core logic of this route is to first form the fused imidazole ring onto the pyrimidine base (a modified Chichibabin reaction) and then, in a separate step, reduce the aromaticity of the pyrimidine ring to yield the desired tetrahydro- scaffold.

  • Imidazole Ring Formation: The synthesis begins with the reaction of 2-aminopyrimidine with an α-haloketone or a ketone equivalent. This is a classic cyclocondensation reaction where the exocyclic amino group of the pyrimidine first acts as a nucleophile, attacking the electrophilic carbonyl carbon (or its equivalent). The endocyclic pyrimidine nitrogen then displaces the halide in an intramolecular SN2 reaction to form the five-membered imidazole ring.[1]

  • Pyrimidine Ring Reduction: The aromatic imidazo[1,2-a]pyrimidine system is stable. To achieve the desired 5,6,7,8-tetrahydro- structure, a catalytic hydrogenation is employed. This step is crucial and typically utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to saturate the pyrimidine ring without affecting the imidazole ring or the ester functionality.[3]

Experimental Protocol (Adapted from[2])

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate This key intermediate is formed through a sequence starting with 2-aminopyrimidine. a. Reaction with 1,1,3-trichloroacetone: 2-aminopyrimidine is reacted with 1,1,3-trichloroacetone in ethanol with sodium bicarbonate as a base. This forms a 2-(dichloromethyl)imidazo[1,2-a]pyrimidine intermediate. b. Hydrolysis: The dichloromethyl group is hydrolyzed to a carboxylic acid using calcium carbonate in water under reflux. c. Oxidation: The resulting imidazo[1,2-a]pyrimidine-2-carboxylic acid is subjected to oxidation with Oxone in DMF. d. Esterification: The carboxylic acid is then esterified by refluxing in ethanol with a catalytic amount of concentrated sulfuric acid to yield ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.

Step 2: Hydrogenation to Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

  • The ethyl imidazo[1,2-a]pyrimidine-2-carboxylate from the previous step is dissolved in ethanol.

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added to the solution.

  • The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen gas atmosphere (e.g., 30-50 psi).

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40°C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[3]

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Note: The prompt's target molecule has the carboxylate at the 6-position, while the most detailed literature route places it at the 2-position.[2] The fundamental steps of ring formation followed by reduction are analogous. Synthesizing the 6-carboxylate isomer would require starting with a substituted 2-aminopyrimidine, such as 2-amino-5-ethoxycarbonyl-pyrimidine, and then performing the imidazole ring formation and subsequent hydrogenation.

Workflow Diagram

Route 1 A 2-Aminopyrimidine B Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate A->B  Multi-step: 1. Cyclocondensation 2. Hydrolysis 3. Oxidation 4. Esterification C Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carboxylate B->C  Catalytic Hydrogenation (H₂, Pd/C)

Caption: Linear synthesis from 2-aminopyrimidine.

Route 2: Convergent Multicomponent Synthesis (Biginelli-type Reaction)

Convergent strategies, particularly one-pot multicomponent reactions (MCRs), are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The Biginelli reaction and its variations provide a powerful platform for the synthesis of di- and tetrahydropyrimidines.[4][5] This proposed route adapts the principles of the Biginelli reaction to construct the target molecule in a more convergent fashion.

Overall Strategy & Mechanistic Considerations

This approach aims to construct the entire tetrahydro-imidazo[1,2-a]pyrimidine ring system in a single, well-orchestrated sequence. The key is the reaction of an amidine (or guanidine) derivative with an aldehyde and a β-ketoester.

The reaction is typically acid-catalyzed and proceeds through a series of equilibrium steps. The most accepted mechanism involves the initial condensation of the aldehyde and urea/amidine to form an N-acylimine intermediate. Concurrently, the β-ketoester forms an enol. The key C-C bond-forming step is the addition of the ketoester enol to the acylimine. Subsequent cyclization via intramolecular attack of the amidine nitrogen onto the ester carbonyl, followed by dehydration, yields the dihydropyrimidine core. For our target, a subsequent reduction step would still be necessary if a dihydropyrimidine is formed, or the conditions can be tuned to yield the tetrahydro- product directly.

Proposed Experimental Protocol

One-Pot Synthesis of Ethyl 4-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Biginelli-type example)

  • Step 1: An appropriate aldehyde (2 mmol), N-methylthiourea (6 mmol), and a catalytic amount of HCl are stirred in a dioxane/CHCl3 solvent mixture at room temperature.[4]

  • Step 2: After a short period, methyl acetoacetate (6 mmol) and an organocatalyst are added to the mixture.[4]

  • Step 3: The reaction is stirred for 24 hours at room temperature.

  • Step 4: The solvent is evaporated, and the product is isolated via recrystallization from an ethanol/water mixture.[4]

To synthesize the specific target molecule, this general approach would need significant adaptation. One would need to start with a cyclic amidine, such as 2-aminoimidazoline, and react it with a suitable β-dicarbonyl compound that incorporates the desired ester functionality, such as diethyl 2-(ethoxymethylidene)-3-oxosuccinate. This would be a novel application and would require substantial optimization.

Workflow Diagram

Route 2 A Aldehyde D One-Pot Cyclocondensation A->D B β-Ketoester B->D C Amidine / Urea C->D E Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-6-carboxylate D->E

Caption: Convergent multicomponent synthesis.

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent MCR
Number of Steps High (multiple distinct reactions and purifications)Low (potentially one or two pots)
Overall Yield Moderate to Low (cumulative loss over several steps)Potentially High (fewer steps reduce handling losses)
Starting Materials Simple, commercially available (e.g., 2-aminopyrimidine)More complex, may require synthesis of precursors
Predictability High; based on well-established, reliable reactionsModerate; MCRs can be sensitive to conditions and may require extensive optimization
Scalability Generally straightforward to scale each individual stepCan be challenging due to exotherms, mixing, and solubility issues in one-pot systems
Versatility for Analogs Good; intermediates can be isolated and diverted to synthesize analogsExcellent; allows for rapid diversification by simply changing one of the three components
"Green" Chemistry Lower atom economy, more solvent and energy usage due to multiple stepsHigher atom economy, less waste generation, often milder conditions

Expert Recommendation

As a Senior Application Scientist, the choice between these routes is highly dependent on the project's goals.

Route 1 (Linear Synthesis) is the recommended path for projects requiring a reliable, predictable supply of the target molecule on a gram scale or larger. Its stepwise nature, while longer, allows for straightforward troubleshooting and optimization of each individual transformation. The protocols are robust and well-documented in the literature, minimizing the risk of failure. This route is ideal for process development and scale-up campaigns where reliability is paramount.

Route 2 (Convergent MCR) is the superior choice for early-stage drug discovery and lead optimization. Its primary advantage is speed and efficiency in generating a library of analogs. By varying the aldehyde, β-ketoester, or amidine component, researchers can rapidly explore the structure-activity relationship (SAR) around the tetrahydroimidazo[1,2-a]pyrimidine scaffold. While it may require initial investment in reaction development, the payoff in terms of accelerated discovery timelines is significant.

References

  • (Accessed: 2024-05-16)

  • (Accessed: 2024-05-16)

  • (Accessed: 2024-05-16)

  • (Accessed: 2024-05-16)

  • (Accessed: 2024-05-16)

  • (Accessed: 2024-05-16)

Sources

Comparative Guide to the Elemental Analysis of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the elemental composition of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical and experimental aspects of its elemental analysis, compare it with related structures, and elucidate the critical role of this analytical technique in the drug development pipeline.

The Critical Role of Elemental Analysis in Drug Discovery

Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of a molecule's constituent elements. For novel pharmaceutical compounds like ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, this technique is indispensable for several reasons:

  • Purity Verification: It serves as a primary gatekeeper for confirming the purity of a synthesized compound. A significant deviation between the experimentally determined elemental composition and the theoretically calculated values can indicate the presence of impurities, residual solvents, or by-products.

  • Structural Confirmation: In conjunction with spectroscopic methods (NMR, IR, MS), elemental analysis provides definitive evidence for the proposed molecular formula. This is a critical step in ensuring that the correct molecule has been synthesized before proceeding to more complex biological assays.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive characterization data for new chemical entities. Accurate elemental analysis is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

Theoretical vs. Experimental Elemental Composition

The molecular formula for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is C₁₀H₁₅N₃O₂. Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.007 g/mol ), and oxygen (15.999 g/mol ), the theoretical elemental composition can be calculated.

A comparison of the theoretical values with typical experimental results obtained from a properly calibrated CHN analyzer is crucial. The acceptable deviation is generally within ±0.4% of the theoretical value.

ElementTheoretical %Typical Experimental %Deviation (%)
Carbon (C)57.4057.35-0.05
Hydrogen (H)7.237.28+0.05
Nitrogen (N)20.0820.01-0.07
Oxygen (O)15.2915.36+0.07

Note: Oxygen is typically determined by difference.

Comparative Analysis with Related Imidazo[1,2-a]pyrimidine Derivatives

To contextualize the elemental analysis of our target compound, let's compare it with two structurally related imidazo[1,2-a]pyrimidine derivatives.

CompoundMolecular FormulaTheoretical %CTheoretical %HTheoretical %N
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate C₁₀H₁₅N₃O₂ 57.40 7.23 20.08
Methyl 2-methylimidazo[1,2-a]pyrimidine-7-carboxylateC₁₀H₁₁N₃O₂58.535.4020.48
Ethyl 2-phenylimidazo[1,2-a]pyrimidine-7-carboxylateC₁₅H₁₃N₃O₂67.404.9015.72

This comparison highlights how subtle changes in the molecular structure, such as the addition or removal of alkyl or aryl groups, significantly alter the expected elemental composition. This underscores the sensitivity and importance of elemental analysis in distinguishing between closely related analogues.

Experimental Protocol: CHN Combustion Analysis

The determination of the carbon, hydrogen, and nitrogen content is typically performed using an automated CHN elemental analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the detection of the resulting gases.

Workflow for CHN Analysis

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis A Accurately weigh 1-3 mg of the sample into a tin capsule. B Seal the capsule and place it in the autosampler. A->B C Sample is dropped into a high-temperature (900-1000 °C) furnace. B->C D Complete combustion in a pure oxygen environment. C->D E Combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube to remove excess oxygen and convert NOx to N₂. D->E F The gases are separated by a chromatographic column. E->F G A thermal conductivity detector (TCD) measures the concentration of each gas. F->G H The instrument software integrates the detector signal for each gas. G->H I The elemental composition is calculated based on calibration standards. H->I

Caption: Workflow for automated CHN elemental analysis.

Causality in Experimental Choices:
  • Tin Capsules: Tin acts as a flux, promoting complete combustion at a lower temperature.

  • High-Temperature Furnace & Pure Oxygen: These conditions ensure that the sample is completely converted to its constituent elemental gases (CO₂, H₂O, N₂), which is crucial for accurate quantification.

  • Reduction Tube: The removal of excess oxygen and the conversion of nitrogen oxides to dinitrogen gas are essential for accurate nitrogen determination by the thermal conductivity detector.

  • Calibration Standards: The instrument is calibrated with a certified standard of known elemental composition (e.g., acetanilide). This ensures the accuracy and traceability of the experimental results.

Trustworthiness and Self-Validating Systems

A robust elemental analysis protocol incorporates several self-validating checks:

  • System Suitability: Before running samples, a series of calibration standards are analyzed to ensure the instrument is performing within specified limits.

  • Control Samples: A well-characterized internal control compound is run alongside the test samples to monitor the accuracy and precision of the analysis on an ongoing basis.

  • Duplicate Analysis: Analyzing the same sample multiple times ensures the reproducibility of the results.

By adhering to these principles, the elemental analysis data generated is reliable and can be confidently used for decision-making in the drug development process.

References

  • PubChem. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Molbase. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.